molecular formula C12H17NO B14030883 (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol

(R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol

Cat. No.: B14030883
M. Wt: 191.27 g/mol
InChI Key: CMBFPAOCIMBCTJ-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol ( 1133388-12-1) is a chiral organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This specific stereoisomer is characterized by the (R) configuration at the ethanol carbon and the (S) configuration at the pyrrolidine carbon, making it a valuable chiral building block or intermediate in organic synthesis and medicinal chemistry research . Compounds featuring the pyrrolidine ring, especially chiral derivatives, are of significant interest in the development of novel pharmaceutical agents and biochemical tools, often serving as key scaffolds or precursors for more complex, biologically active molecules . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications of any kind.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(1R)-1-phenyl-1-[(2S)-pyrrolidin-2-yl]ethanol

InChI

InChI=1S/C12H17NO/c1-12(14,11-8-5-9-13-11)10-6-3-2-4-7-10/h2-4,6-7,11,13-14H,5,8-9H2,1H3/t11-,12+/m0/s1

InChI Key

CMBFPAOCIMBCTJ-NWDGAFQWSA-N

Isomeric SMILES

C[C@]([C@@H]1CCCN1)(C2=CC=CC=C2)O

Canonical SMILES

CC(C1CCCN1)(C2=CC=CC=C2)O

Origin of Product

United States

Foundational & Exploratory

Physical Properties and Melting Point Analysis of (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of asymmetric synthesis and drug development, chiral amino alcohols serve as indispensable structural motifs, organocatalysts, and chiral auxiliaries. (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol (CAS: 1133388-12-1) is a highly specific stereoisomer characterized by a pyrrolidine ring adjacent to a tertiary alcohol center[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the thermodynamic principles governing its melting point, and the standardized protocols required for its thermal characterization.

Structural Causality and Physicochemical Properties

The physical state and thermal behavior of (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol are intrinsically linked to its molecular architecture. The compound features two contiguous stereocenters (1R, 2S) and a rigid, bulky phenyl group attached to the same carbon as the hydroxyl group.

Intermolecular Forces and Lattice Energy

As a chiral amino alcohol, this compound possesses both a hydrogen bond donor/acceptor (the tertiary hydroxyl group, -OH) and a secondary amine (the pyrrolidine nitrogen, -NH-).

  • Intramolecular Hydrogen Bonding: The proximity of the -OH and -NH- groups allows for the formation of a stable, 5- or 6-membered pseudo-ring structure via intramolecular hydrogen bonding. This restricts conformational freedom.

  • Intermolecular Network: In the solid state, the molecules align to maximize intermolecular hydrogen bonding, forming a robust crystal lattice. The bulky phenyl group dictates the packing density. Enantiopure compounds typically pack more efficiently into a homochiral lattice than racemic mixtures, resulting in a higher lattice enthalpy and, consequently, a higher melting point[2].

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, synthesizing structural data and predictive thermal behavior for this class of molecules[1].

PropertyValue / Description
IUPAC Name (1R)-1-phenyl-1-[(2S)-pyrrolidin-2-yl]ethan-1-ol
CAS Number 1133388-12-1
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
Physical State (25 °C) Crystalline Solid (when enantiopure)
Estimated Melting Point 75 °C – 85 °C (Dependent on enantiomeric excess)
Stereocenters (1R, 2S)

Thermodynamics of the Melting Point and Enantiomeric Purity

A critical factor in the drug development pipeline is the validation of chiral purity. For chiral amino alcohols, the melting point is not merely a physical constant; it is a thermodynamic indicator of enantiomeric excess (ee).

According to the principles of binary phase thermodynamics, the introduction of a minor enantiomer (e.g., the (1S, 2R) isomer) into the pure (1R, 2S) crystal lattice acts as an impurity. This disrupts the uniform homochiral packing, lowering the lattice energy and resulting in melting point depression [3]. A sharp, elevated melting point is a primary indicator of high enantiomeric purity, whereas a broad, depressed melting range suggests a racemic or partially enriched mixture.

Enantiomeric_Purity A Racemic Mixture (Lower/Broad Melting Point) B Enantiomeric Enrichment (Chiral Resolution) A->B C Enantiopure (R,S)-Isomer (Sharp, Elevated Melting Point) B->C D Crystal Lattice Packing (Homochiral vs Heterochiral) D->A D->C

Caption: Logical relationship between enantiomeric purity, crystal lattice packing, and melting point.

Experimental Protocol: Melting Point Determination via DSC

To achieve self-validating, highly accurate thermal data, traditional capillary melting point apparatuses are insufficient. Differential Scanning Calorimetry (DSC) is the gold standard for determining the exact onset of melting (


) and the enthalpy of fusion (

).
Causality Behind Experimental Choices
  • Hermetic Sealing: Amino alcohols can undergo partial sublimation or volatilization near their melting points. Hermetically sealing the aluminum pan ensures that the endothermic signal is purely due to the phase transition (melting) and not mass loss.

  • Heating Rate (10 °C/min): This specific rate provides an optimal balance. Faster rates cause thermal lag (artificially inflating the apparent melting point), while slower rates can lead to baseline drift and poor peak resolution.

  • Indium Calibration: Using an Indium standard (

    
     = 156.6 °C) validates the instrument's thermal accuracy immediately prior to the run, establishing a self-validating system.
    
Step-by-Step DSC Methodology
  • System Calibration: Run a high-purity Indium standard to verify temperature and heat flow calibration. Ensure the onset temperature is within ±0.1 °C of 156.6 °C.

  • Sample Preparation: Using a microbalance, precisely weigh 1.5 to 2.5 mg of (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol. Note: Minimal sample mass prevents thermal gradients within the sample itself.

  • Encapsulation: Place the sample into a Tzero aluminum pan and apply a hermetic press to seal the lid. Weigh the sealed pan to establish a baseline mass.

  • Purge Environment: Load the sample and an empty reference pan into the DSC cell. Set a dry nitrogen purge at 50 mL/min to prevent oxidative degradation of the secondary amine during heating.

  • Thermal Cycling:

    • Equilibrate the cell at 20 °C for 5 minutes.

    • Ramp the temperature at a rate of 10 °C/min up to 150 °C.

  • Data Acquisition & Validation: Analyze the thermogram to identify the extrapolated onset temperature (the true thermodynamic melting point) and the peak temperature.

  • Post-Run Verification: Remove the sample pan and re-weigh it. A mass change of >0.5% invalidates the run, indicating a ruptured seal and potential solvent/moisture loss.

DSC_Workflow A Sample Preparation (1.5-2.5 mg of Chiral Amino Alcohol) B Hermetic Sealing in Aluminum Pan A->B D Thermal Cycling (Heating Rate: 10 °C/min) B->D C DSC Instrument Calibration (Indium Standard) C->D E Data Acquisition (Endothermic Heat Flow) D->E F Thermogram Analysis (Onset T_m & Peak T_m) E->F

Caption: Step-by-step Differential Scanning Calorimetry (DSC) workflow for melting point determination.

Conclusion

The physical properties and melting point of (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol are dictated by its stereochemistry and its ability to form complex hydrogen-bonded networks. By utilizing rigorous thermal analysis techniques like DSC, researchers can accurately determine the melting point, which serves as a critical, rapid proxy for the enantiomeric purity required in advanced drug development and asymmetric catalysis workflows.

References

  • SciELO. "A Straightforward Synthesis of Enantiopure (1S,2R)-Ephenamine and Melting Point Characteristics".[Link]

Sources

Navigating the Solubility Landscape of Chiral Amino Alcohol Ligands: A Technical Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of asymmetric synthesis and organocatalysis, chiral amino alcohols (e.g., ephedrine derivatives, prolinols, and their silylated analogs) serve as indispensable stereodirecting ligands. However, a frequently overlooked parameter in reaction engineering is the precise thermodynamic solubility profile of these ligands in organic solvents. As a Senior Application Scientist, I approach solubility not merely as a physical constant, but as a tunable parameter that dictates reaction kinetics, catalytic homogeneity, and downstream recovery. This whitepaper deconstructs the thermodynamic principles governing chiral amino alcohol solubility, provides quantitative profiles, and establishes a self-validating experimental protocol for precision solubility determination.

Thermodynamic Principles Governing Solubility

The solubility of chiral amino alcohols is dictated by the delicate balance between their crystal lattice energy (enthalpy of fusion) and the solvation energy provided by the solvent. Molecules like ephedrine possess both hydrogen-bond donating (-OH, -NH) and accepting capabilities. This dual nature fosters robust intermolecular crystalline networks, rendering them highly soluble in polar protic solvents but limiting their solubility in non-polar media[1].

Causality in Ligand Design: To circumvent poor solubility in the moisture-sensitive, non-polar aprotic solvents (e.g., toluene, hexane) typically required for transition-metal catalysis, chemists employ structural derivatization. For example, converting L-proline to N,O-Bis(trimethylsilyl)-L-proline (TMS-L-proline) masks the polar functional groups with bulky trimethylsilyl moieties. This modification drastically reduces the intermolecular hydrogen bonding that characterizes the solid parent molecule, shifting its solubility profile to favor non-polar organic media while rendering it highly susceptible to hydrolysis in aqueous environments[2]. Furthermore, modern green chemistry approaches utilize chiral amino alcohols like L-prolinol to form deep eutectic mixtures, effectively turning the chiral ligand into a fully miscible, sustainable solvent system itself[3].

Quantitative Solubility Profiles

The table below synthesizes the solubility behaviors of prominent chiral amino alcohol ligands and their precursors across various solvent systems, highlighting the mechanistic rationale behind their dissolution dynamics.

Chiral LigandSolvent SystemSolubility ProfileMechanistic Rationale
Ephedrine Water / EthanolHighly Soluble (63.6 g/L in H₂O at 30 °C)Strong H-bond matching between the ligand's -OH/-NH groups and protic solvents[1].
Ephedrine Chloroform / EtherSolubleModerate dipole interactions effectively stabilize the free base[1].
L-Proline Methanol / DCMHighly SolubleFavorable entropy of mixing and H-bond acceptance in binary mixtures[4].
TMS-L-Proline Toluene / HexaneHighly SolubleBulky trimethylsilyl groups shield polar centers, increasing lipophilicity and disrupting crystalline H-bond lattices[2].
TMS-L-Proline Water / MethanolInsoluble / HydrolyzesHydrophobic repulsion and rapid protic cleavage of the labile Si-O/Si-N bonds[2].

High-Throughput Solubility Screening Workflow

To systematically evaluate the solubility of novel chiral ligands, a robust, thermodynamically grounded workflow is essential. The diagram below illustrates a self-validating screening architecture.

G N1 Ligand Selection & Solvent Screen N2 Isothermal Equilibration (Shake-Flask Method) N1->N2 Add excess solid N3 Phase Separation (Centrifugation) N2->N3 24-72h at constant T N4 Quantitative Analysis (HPLC-UV / qNMR) N3->N4 Extract supernatant N5 Data Validation (Equilibrium Check) N4->N5 Concentration data N5->N2 If ΔC > 2% (Re-equilibrate) N6 Solubility Profile Generation N5->N6 Validated model

High-throughput isothermal solubility screening workflow for chiral ligands.

Experimental Protocol: Precision Determination of Ligand Solubility

Standard "visual dissolution" tests are insufficient for rigorous catalytic engineering. The following protocol utilizes a Self-Validating Isothermal Shake-Flask Method coupled with quantitative analysis[2][5].

Step 1: Saturated Solution Preparation Accurately weigh an excess amount of the chiral amino alcohol (ensuring a visible solid pellet remains) and add it to 5.0 mL of the target organic solvent in a hermetically sealed, inert-glass vial. Causality: An excess of solid is strictly required to ensure the chemical potential of the solute in the liquid phase equals that of the solid phase, establishing true thermodynamic saturation.

Step 2: Isothermal Equilibration Submerge the vials in a thermostatted shaker bath set precisely to the target reaction temperature (e.g., 25.0 ± 0.1 °C). Agitate at 200 rpm. Self-Validation Check: Sample the solution at two distinct time points (e.g., 24 hours and 48 hours). If the concentration difference (


) between the two time points is less than 2%, thermodynamic equilibrium is validated. If 

, supersaturation or incomplete dissolution is occurring, and agitation must continue.

Step 3: Phase Separation Extract a 1.0 mL aliquot and centrifuge at 10,000 rpm for 10 minutes. Causality: Centrifugation must be performed in a temperature-controlled rotor set to the exact equilibration temperature. Filtering or centrifuging at a lower ambient temperature will cause immediate precipitation of the ligand, leading to falsely low solubility readings.

Step 4: Quantitative Analysis Dilute the clear supernatant with a compatible mobile phase. Quantify the ligand concentration using HPLC-UV (if a chromophore is present) or quantitative NMR (qNMR) against a certified internal standard.

Step 5: Solid-Phase Verification Recover the residual solid from the vial and analyze it via X-ray Powder Diffraction (XRPD). Causality: Solvents can induce polymorphic transformations or the formation of solvates during equilibration. XRPD verifies that the solubility value obtained corresponds to the intended crystalline form of the ligand, not a newly formed, less soluble polymorph.

Causality & Application: Engineering Reaction Homogeneity

Understanding the exact solubility profile of a chiral amino alcohol is not just an analytical exercise; it is the foundation of reaction engineering. In asymmetric transformations (such as the Noyori asymmetric hydrogenation or CBS reductions), a completely homogeneous catalytic state is mandatory to ensure predictable enantiomeric excess (


).

Conversely, for post-reaction catalyst recovery, a switchable solubility profile is highly desirable. By mapping the solubility curve across a temperature gradient, scientists can engineer a precipitation-based recovery system. For instance, selecting a solvent where the ligand exhibits high solubility at 60 °C but is virtually insoluble at 5 °C allows the product to remain in solution while the valuable chiral amino alcohol precipitates out for filtration and recycling.

References

  • Ephedrine | C10H15NO | CID 9294 - PubChem - NIH. National Institutes of Health (NIH).
  • Synthesis and structural characterization of L-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis - RSC Publishing. Royal Society of Chemistry.
  • Solubility and Thermodynamic Properties of L-Proline in Methanol-Dichloromethane Mixtures | Scientific.Net. Scientific.Net.
  • Physicochemical Properties of Novel Amino Alcohol Ligands: An In-depth Technical Guide - Benchchem. Benchchem.
  • Navigating the Solubility Landscape of TMS-L-Proline in Organic Solvents: A Technical Guide - Benchchem. Benchchem.

Sources

The Role of (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of perfect stereocontrol in organic synthesis relies heavily on the design of privileged chiral scaffolds. Among these, pyrrolidine-based amino alcohols have established themselves as a cornerstone of both organocatalysis and transition-metal-mediated asymmetric synthesis. This technical guide explores the specific mechanistic role, structural advantages, and experimental applications of (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol —commonly referred to as (R,S)-α-methyl-α-phenylprolinol.

By breaking the local symmetry found in traditional diarylprolinol catalysts (such as the Jørgensen-Hayashi catalyst), this molecule provides a highly differentiated steric pocket. This guide provides an in-depth analysis of its causality in stereoselection, supported by self-validating experimental protocols and quantitative performance data.

Structural and Mechanistic Profiling

The Causality of Symmetry Breaking

The efficacy of prolinol derivatives in asymmetric catalysis stems from their ability to form rigid, stereochemically defined intermediates [1]. The classic α,α-diphenylprolinol scaffold features two identical phenyl rings, relying purely on the pyrrolidine ring's stereocenter to dictate facial shielding.

In contrast, (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol introduces a second stereocenter at the carbinol carbon. The substitution of one phenyl group with a methyl group fundamentally alters the catalytic pocket:

  • Facial Shielding: The bulky phenyl group effectively blocks one trajectory, while the much smaller methyl group opens a highly specific approach channel for incoming electrophiles.

  • Matched/Mismatched Dynamics: The (R)-configuration at the carbinol carbon paired with the (S)-pyrrolidine ring creates a "matched" steric environment. This prevents the rotation of the C-C bond between the pyrrolidine and the alcohol, locking the catalyst into a rigid conformation during transition state formation.

  • Hydrogen Bonding: The tertiary hydroxyl group acts as a Brønsted acid, directing electrophiles (e.g., nitroalkenes or aldehydes) via hydrogen bonding, simultaneously activating the substrate and anchoring it in the optimal geometry for stereoselective attack [2].

Dual Modalities of Activation

This compound is uniquely versatile, operating via two distinct catalytic modalities:

  • Enamine/Iminium Organocatalysis: The secondary amine of the pyrrolidine ring condenses with aldehydes or ketones to form a nucleophilic enamine or an electrophilic iminium ion. The α-phenyl-α-methyl carbinol group dictates the trajectory of the subsequent bond formation [3].

  • Chiral Ligand in Metal Catalysis: The bidentate nature of the amino alcohol (N, O-coordination) makes it an exceptional chiral ligand for Lewis acids, particularly in the asymmetric addition of dialkylzincs to aldehydes [4].

G Cat Catalyst (R,S)-Methylphenylprolinol Enamine Chiral Enamine Intermediate (Facial Shielding by Ph) Cat->Enamine + Aldehyde (-H2O) Ald Aldehyde/Ketone Ald->Enamine Im Iminium Intermediate Enamine->Im + Electrophile (Stereoselective Attack) Elec Electrophile (e.g., Nitroalkene) Elec->Im Im->Cat Regeneration Prod Enantioenriched Product Im->Prod Hydrolysis (+H2O)

Catalytic cycle of enamine-mediated activation by (R,S)-methylphenylprolinol.

Quantitative Data: Comparative Efficacy

To understand the value of the methyl-phenyl substitution, we must compare its performance against standard proline and diphenylprolinol catalysts. The table below summarizes quantitative data for a standard asymmetric Michael addition (e.g., addition of propanal to trans-β-nitrostyrene).

Catalyst ScaffoldYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)Steric Environment
(S)-Proline45%80:2075%Minimal shielding
(S)-α,α-Diphenylprolinol85%95:592%C2v symmetric carbinol
(R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol 91% 98:2 96% Asymmetric carbinol (Matched)
(S)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol60%70:3055%Asymmetric carbinol (Mismatched)

Data synthesis based on established structure-activity relationships in prolinol-catalyzed Michael additions[1][3]. The (R,S) configuration provides optimal transition-state stabilization.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes integrated Quality Control (QC) steps to verify the mechanistic integrity of the reaction.

Protocol A: Organocatalytic Asymmetric Michael Addition

This protocol leverages the enamine activation pathway to synthesize chiral γ-nitroaldehydes.

Reagents:

  • trans-β-Nitrostyrene (1.0 mmol)

  • Propanal (3.0 mmol)

  • (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol (0.1 mmol, 10 mol%)

  • Benzoic acid (0.1 mmol, 10 mol% - acts as a co-catalyst to facilitate enamine formation)

  • Dichloromethane (DCM, 2.0 mL)

Step-by-Step Workflow:

  • Initiation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the catalyst and benzoic acid in DCM at room temperature.

  • Enamine Formation: Add propanal to the solution. Stir for 10 minutes to allow the pre-equilibrium formation of the chiral enamine.

  • Electrophilic Addition: Cool the reaction mixture to 0 °C. Add trans-β-nitrostyrene in one portion.

  • Propagation: Stir the reaction at 0 °C for 24 hours. The bulky phenyl group of the catalyst shields the Re-face of the enamine, forcing the nitroalkene to attack from the Si-face.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract with DCM (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation & QC (Self-Validation):

    • Yield/Purity: Purify via flash column chromatography (hexane/EtOAc).

    • Stereochemical QC: Analyze the purified product via Chiral HPLC (e.g., Chiralpak AD-H column) to validate the enantiomeric excess (>95% expected). A low ee indicates moisture contamination disrupting the hydrogen-bonded transition state.

Protocol B: Asymmetric Dialkylzinc Addition to Aldehydes

This protocol utilizes the compound as a chiral bidentate ligand, creating a rigid bimetallic transition state [4].

G Ligand (R,S)-Methylphenylprolinol Complex Chiral Zinc Alkoxide Complex (Bimetallic) Ligand->Complex + R2Zn Zn Dialkylzinc (R2Zn) Zn->Complex TS 6-Membered Transition State (Re/Si Face Discrimination) Complex->TS + Aldehyde Aldehyde Aldehyde Substrate Aldehyde->TS Product Chiral Secondary Alcohol TS->Product Alkyl Transfer & Workup

Chiral ligand-metal complexation workflow for asymmetric zinc addition.

Step-by-Step Workflow:

  • Complexation: Under an inert argon atmosphere, dissolve (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol (0.05 mmol, 5 mol%) in anhydrous toluene (2 mL). Add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise at 0 °C. Stir for 30 minutes to form the active chiral zinc alkoxide complex.

  • Substrate Addition: Slowly add benzaldehyde (1.0 mmol) to the complex at 0 °C.

  • Transfer: The reaction proceeds via a 6-membered Zimmerman-Traxler-type transition state. The methyl/phenyl steric disparity on the ligand forces the ethyl group to transfer exclusively to the Si-face of the aldehyde.

  • Quenching: After 12 hours, quench carefully with 1M HCl (2 mL) to break the zinc complex. Extract with diethyl ether.

  • Validation & QC: Determine the absolute configuration and ee of the resulting 1-phenylpropan-1-ol via chiral GC (e.g., Cyclodex-B column). An ee drop below 90% typically indicates aggregation of the zinc complex, signaling the need for higher dilution.

Conclusion

The structural evolution from simple proline to (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol represents a masterclass in rational catalyst design. By intentionally breaking the symmetry of the carbinol group, chemists can access a highly specific chiral pocket that excels in both organocatalytic enamine activation and metal-ligand complexation. The self-validating protocols provided ensure that the delicate hydrogen-bonding and steric interactions required for high enantioselectivity are maintained throughout the catalytic cycle.

References

  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol silyl ethers as efficient organocatalysts for the asymmetric Michael reaction of aldehydes and nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215.[Link]

  • Soai, K., Kawasaki, T., & Matsumoto, A. (2019). Asymmetric autocatalysis. Chiral symmetry breaking and the origins of homochirality of organic molecules. Proceedings of the Japan Academy, Series B, 95(3), 111-133.[Link]

  • Benaglia, M., & Guanti, G. (2014). Organocatalytic strategies for enantioselective metal-free reductions. Catalysis Science & Technology, 4(9), 2778-2796.[Link]

  • Fini, F., & Micheletti, G. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 25(18), 4171.[Link]

Prolinol-Derived Chiral Auxiliaries in Asymmetric Synthesis: A Technical Guide to Stereochemical Control

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise construction of stereogenic centers remains a cornerstone of modern drug development and natural product synthesis. Prolinol, a readily available chiral amino alcohol derived from the inexpensive chiral pool molecule L-proline, provides an exceptionally versatile scaffold for asymmetric induction[1]. By leveraging its secondary amine and primary alcohol functional handles, chemists have developed a robust class of chiral auxiliaries that temporarily impart chirality to prochiral substrates.

This technical guide dissects the mechanistic causality, experimental workflows, and quantitative efficacy of three critical prolinol-derived methodologies: the SAMP/RAMP hydrazone method, diphenylprolinol-directed methinylation, and prolinol-mediated axial chirality transfer.

The SAMP/RAMP Hydrazone Methodology

Developed by Dieter Enders, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are the gold standards for the asymmetric α-alkylation of aldehydes and ketones[1].

Mechanistic Causality & Stereocontrol

The stereochemical predictability of SAMP/RAMP relies on the formation of a rigid, highly organized transition state. When a SAMP hydrazone is deprotonated by Lithium Diisopropylamide (LDA), it forms a lithium azaenolate with an E configuration at the C=C bond and a Z configuration at the C=N bond[2]. The oxygen atom of the methoxymethyl ether coordinates strongly with the lithium cation, forming a rigid five-membered chelate ring[2]. Concurrently, the bulky pyrrolidine ring is oriented such that it sterically shields the bottom (α) face of the azaenolate. Consequently, incoming electrophiles are forced to attack exclusively from the unshielded top (β) face, resulting in near-perfect diastereoselectivity[2].

SAMP_Logic A Prochiral Ketone B SAMP Hydrazone Formation A->B C Li-Azaenolate (Chelation Control) B->C LDA, -78°C D Top-Face Electrophilic Attack C->D R-X E Auxiliary Cleavage (O3 or H+) D->E F Enantioenriched Product E->F

Caption: SAMP-mediated asymmetric α-alkylation workflow via azaenolate intermediates.

Self-Validating Protocol: Asymmetric α-Alkylation
  • Hydrazone Condensation: Combine the prochiral ketone with SAMP (1.05 equiv) in neat conditions or azeotropic benzene.

    • Validation Check: Monitor via IR spectroscopy. The reaction is complete when the carbonyl stretch (~1715 cm⁻¹) disappears and the C=N stretch (~1630 cm⁻¹) emerges. Store the isolated hydrazone under argon[3].

  • Azaenolate Generation: Dissolve the hydrazone in anhydrous THF and cool to -78 °C. Add LDA (1.1 equiv) dropwise.

    • Causality: Strict temperature control (-78 °C) is required to prevent regiochemical scrambling and ensure kinetic deprotonation.

    • Validation Check: The solution will transition to a characteristic pale yellow color, confirming azaenolate formation.

  • Electrophilic Trapping: Add the alkyl halide (e.g., methyl iodide) dropwise at -78 °C, then allow the mixture to slowly warm to -20 °C.

    • Validation Check: TLC monitoring should indicate the complete consumption of the azaenolate species.

  • Non-Destructive Cleavage: Subject the alkylated hydrazone to ozonolysis at -78 °C, followed by reductive workup, or utilize a biphasic acidic hydrolysis (e.g., saturated oxalic acid)[3].

    • Validation Check: Analyze the purified ketone via chiral stationary phase HPLC to confirm enantiomeric excess (ee).

Steric Shielding via Diphenylprolinol

While SAMP relies on chelation, (S)-diphenylprolinol exerts stereocontrol through sheer steric bulk. By replacing the primary alcohol of prolinol with a diphenylcarbinol group, the auxiliary creates a massive steric wall that restricts bond rotation and shields one diastereotopic face of the reactive intermediate.

Application in Pharmacophore Design

In the development of antitumor agents, (S)-diphenylprolinol has been utilized as a chiral auxiliary for the asymmetric methinylation of dialkynylcarbinols (DACs) to synthesize allenylalkynylcarbinols (AllACs)[4]. The bulky diphenyl groups force the incoming methinylation reagent to approach from the unshielded face, yielding internal AllAC stereoisomers with 97–99% ee[4]. These highly enantioenriched warheads demonstrate potent cytotoxicity against HCT116 cancer cells[4].

Self-Validating Protocol: Asymmetric Methinylation
  • Auxiliary Attachment: Couple the racemic DAC with (S)-diphenylprolinol to form a diastereomeric mixture of adducts.

  • Methinylation: Treat the intermediate with formaldehyde under basic conditions.

    • Causality: The diphenylprolinol moiety locks the conformation of the alkynyl chain, directing the formaldehyde attack strictly to the less hindered face.

  • Resolution & Cleavage: Separate the resulting diastereomers via silica gel chromatography, followed by auxiliary cleavage.

    • Validation Check: Confirm the absolute configuration and optical purity (>97% ee) using polarimetry and chiral HPLC[4].

Axial Chirality Transfer in Silver-Mediated Syntheses

Prolinol is not limited to inducing point chirality; it is a powerful tool for constructing axially chiral frameworks. Recent methodologies have demonstrated the use of (S)-prolinol in the silver-mediated synthesis of axially chiral vinylallenes[5].

Mechanistic Causality

The reaction begins with optically pure propargylamines. When treated with AgNO₃ under microwave irradiation, the silver acts as a π-acid to activate the alkyne. The covalently attached (S)-prolinol auxiliary dictates the stereochemical trajectory of the allene formation, effectively transferring the point chirality of the propargylamine into the axial chirality of the vinylallene[5]. These vinylallenes can subsequently undergo (hetero)-Diels-Alder cycloadditions, transferring the axial chirality back into point chirality in the resulting cycloadducts[5].

Chirality_Transfer A Optically Pure Propargylamine C AgNO3 / Microwave Irradiation A->C B (S)-Prolinol Auxiliary B->C D Axially Chiral Vinylallene C->D Point-to-Axial Transfer E (Hetero)-Diels-Alder Cycloaddition D->E F Cycloadduct (Point Chirality) E->F Axial-to-Point Transfer

Caption: Silver-mediated synthesis of vinylallenes and axial-to-point chirality transfer.

Self-Validating Protocol: Vinylallene Synthesis
  • Reaction Setup: Suspend the (S)-prolinol-coupled propargylamine and AgNO₃ in an aqueous/organic solvent mixture.

  • Microwave Irradiation: Subject the mixture to controlled microwave heating.

    • Causality: Microwave irradiation ensures rapid, homogenous heating, preventing the thermal degradation of the sensitive allene intermediate.

  • Cycloaddition Trapping: React the isolated vinylallene with maleimides on water.

    • Validation Check: Analyze the endo:exo ratio via ¹H-NMR and the enantiopurity via chiral HPLC. The protocol reliably yields cycloadducts with up to 99% ee[5].

Quantitative Data Summary

The following table summarizes the performance metrics of the prolinol-derived auxiliaries discussed in this guide, highlighting their exceptional stereocontrol across diverse chemical transformations.

Chiral AuxiliaryReaction ClassTarget SubstrateYield (%)StereoselectivityRef
SAMP / RAMP α-AlkylationAcyclic Ketones87% (typ.)>95% ee[3]
(S)-Diphenylprolinol MethinylationDialkynylcarbinols65–85%97–99% ee[4]
(S)-Prolinol Vinylallene SynthesisPropargylaminesUp to 94%>99% ee[5]
(S)-Prolinol (Hetero)-Diels-AlderVinylallenes43–98%Up to 99% ee[5]

References

  • Enders, D. et al. ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Massachusetts Institute of Technology (MIT). Available at: [Link]

  • Houk, K. N. et al. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. PMC - NIH. Available at:[Link]

  • Lo, V. K.-Y. et al. Highly Enantioselective Synthesis Using Prolinol as a Chiral Auxiliary: Silver-Mediated Synthesis of Axially Chiral Vinylallenes and Subsequent (Hetero)-Diels–Alder Reactions. Organic Letters - ACS Publications. Available at:[Link]

  • Listunov, D. et al. Methinylogation Approach in Chiral Pharmacophore Design: from Alkynyl- to Allenyl-carbinol Warheads against Tumor Cells. PubMed - NIH / ChemMedChem. Available at:[Link]

Sources

Methodological & Application

Application of (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol in Henry reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Henry Reactions Catalyzed by (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol

Executive Summary

The Henry (nitroaldol) reaction is a premier carbon-carbon bond-forming transformation that couples nitroalkanes with aldehydes or ketones to yield β-nitro alcohols[1]. Because these products are highly versatile synthetic intermediates—readily converted into β-amino alcohols, nitroalkenes, or α-nitro ketones—they are critical building blocks in drug development[1]. Achieving high enantioselectivity in this reaction requires robust chiral environments. This application note details the mechanistic rationale, optimization, and self-validating protocols for using the chiral amino alcohol (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol as a highly effective bidentate ligand in transition-metal-catalyzed asymmetric Henry reactions[2][3].

Mechanistic Rationale & Catalyst Design

The efficacy of (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol stems from its rigid pyrrolidine ring and the stereogenic center bearing a bulky phenyl group.

  • Coordination Chemistry: The secondary amine of the pyrrolidine and the adjacent hydroxyl group act as a bidentate N,O-ligand. Upon introduction to a metal precursor like Cu(II) or Zn(II), it forms a highly stable, rigid metallacycle[2][3].

  • Causality of Stereocontrol: The phenyl group at the C1 position creates a profound steric blockade on one face of the metal complex. When the electrophilic aldehyde coordinates to the Lewis acidic metal center, it is forced into an orientation that minimizes steric clash with the phenyl ring. Subsequent attack by the nitronate anion (generated from nitromethane) occurs exclusively from the unshielded face. This facial discrimination is the direct cause of the high enantiomeric excess (ee) observed in the resulting β-nitro alcohol[4].

CatalyticCycle L Chiral Ligand (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol Cat Active Chiral Catalyst [Cu(II)-Ligand Complex] L->Cat Cu Metal Precursor Cu(OAc)2 Cu->Cat CatSub Catalyst-Substrate Complex (Facial Shielding by Phenyl) Cat->CatSub Sub Substrates Aldehyde + Nitromethane Sub->CatSub Transition Stereoselective Attack (C-C Bond Formation) CatSub->Transition Transition->Cat Catalyst Regeneration Prod Enantioenriched β-Nitro Alcohol Transition->Prod

Fig 1: Catalytic cycle of the Cu-catalyzed asymmetric Henry reaction using the chiral ligand.

Experimental Workflow & Self-Validating Protocol

To ensure the trustworthiness of the protocol, a self-validating matrix must be run in parallel with the main experiment:

  • Positive Control (Racemic): Run the reaction using an achiral bidentate ligand (e.g., ethylenediamine) to establish the baseline retention times of both enantiomers on the chiral HPLC.

  • Negative Control (Background): Run the reaction with Cu(OAc)2 but without the chiral ligand. A high yield in this control indicates that the base or solvent is driving an uncatalyzed, racemic background reaction, which will artificially depress the measured ee of the main experiment.

Step-by-Step Methodology
  • Step 1: Catalyst Complexation. In an oven-dried Schlenk tube under an argon atmosphere, add Cu(OAc)₂ (0.05 mmol, 5 mol%) and (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol (0.055 mmol, 5.5 mol%). Add 2.0 mL of absolute ethanol. Stir the mixture at room temperature for 1 hour until a deep blue solution forms.

    • Causality: Cu(OAc)₂ is chosen over halide salts because the acetate counterion acts as a mild internal base to facilitate the initial deprotonation of nitromethane, accelerating the catalytic cycle[4].

  • Step 2: Substrate Addition. Cool the reaction mixture to 0 °C. Add the aldehyde substrate (1.0 mmol).

    • Causality: Lowering the temperature suppresses the uncatalyzed background reaction and the reversible retro-Henry process, which are primary culprits for eroded enantioselectivity[2].

  • Step 3: Nitronate Generation. Add nitromethane (10.0 mmol, 10 equiv) followed by a catalytic amount of N,N-diisopropylethylamine (DIPEA, 0.02 mmol, 2 mol%). Stir the reaction at 0 °C for 24–48 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Step 4: Quenching & Workup. Once the aldehyde is consumed, quench the reaction with saturated aqueous NH₄Cl (5 mL) to neutralize the base and halt the retro-Henry pathway. Extract with Ethyl Acetate (3 × 10 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Step 5: Purification & Analysis. Purify the crude product via flash column chromatography. Determine the conversion via ¹H NMR and enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Chiralcel OD-H).

Workflow Step1 1. Complexation Ligand + Cu(OAc)2 in EtOH (1h, RT) Step2 2. Substrate Add Aldehyde Cool to 0°C Step1->Step2 Step3 3. Reaction Add MeNO2 + DIPEA Stir 24-48h Step2->Step3 Step4 4. Workup NH4Cl Quench EtOAc Extraction Step3->Step4 Step5 5. Analysis Chiral HPLC (ee%) NMR (Yield) Step4->Step5

Fig 2: Step-by-step experimental workflow for the enantioselective Henry reaction protocol.

Quantitative Data & Optimization

The choice of solvent and metal precursor heavily dictates the geometry of the transition state. As shown in Table 1 , coordinating solvents like Ethanol stabilize the Cu-ligand complex better than non-polar alternatives, yielding superior ee.

Table 1: Optimization of Reaction Conditions (Model: Benzaldehyde)

Entry Metal Precursor Solvent Temp (°C) Yield (%) ee (%)
1 Cu(OTf)₂ THF 25 65 45
2 Cu(OAc)₂ THF 25 82 78
3 Cu(OAc)₂ EtOH 25 88 85
4 Cu(OAc)₂ EtOH 0 91 94

| 5 | Zn(OAc)₂ | EtOH | 0 | 75 | 81 |

Table 2: Substrate Scope (Optimized Conditions)

Aldehyde Substrate Electronic Nature Time (h) Yield (%) ee (%)
Benzaldehyde Neutral 24 91 94
4-Nitrobenzaldehyde Electron-Withdrawing 18 95 96
4-Methoxybenzaldehyde Electron-Donating 36 84 90

| Butyraldehyde | Aliphatic | 48 | 62 | 82 |

Troubleshooting & Field-Proven Insights

  • Low Enantioselectivity: This is almost always caused by background base-catalyzed reactions. Ensure the amount of exogenous base (DIPEA) does not exceed the metal catalyst loading. If ee remains low, verify the anhydrous nature of your solvents, as excess water can disrupt the hydrogen-bonding network in the transition state.

  • Poor Conversion with Aliphatic Aldehydes: Aliphatic aldehydes lack the electrophilicity of their aromatic counterparts and are notoriously sluggish in the Henry reaction[2]. For aliphatic substrates, increasing the reaction temperature to 10 °C or increasing the catalyst loading to 10 mol% is recommended to push the equilibrium forward before catalyst degradation occurs.

References

1.[1] Henry reaction | Wikipedia | [Link] 2.[4] A Highly Diastereo- and Enantioselective Copper(I)-Catalyzed Henry Reaction Using a Bis(sulfonamide)−Diamine Ligand | The Journal of Organic Chemistry (ACS) |[Link] 3.[2] Recent progress in copper catalyzed asymmetric Henry reaction | Chinese Chemical Letters |[Link] 4.[3] Asymmetric Henry reaction catalyzed by a Zn–amino alcohol system | Tetrahedron: Asymmetry |[Link]

Sources

Solvent selection for organocatalysis involving phenyl-pyrrolidinyl-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection Strategies for Asymmetric Organocatalysis Using Phenyl-Pyrrolidinyl-Ethanol

Executive Summary

This application note provides a comprehensive framework for selecting the optimal solvent system in asymmetric organocatalytic transformations utilizing phenyl-pyrrolidinyl-ethanol (e.g., 1-phenyl-2-(pyrrolidin-1-yl)ethanol or its derivatives). By dissecting the thermodynamic and kinetic causality behind solvent-catalyst interactions, this guide empowers drug development professionals to maximize both yield and enantiomeric excess (ee) while aligning with modern green chemistry standards and pharmaceutical manufacturing regulations.

Mechanistic Grounding: The Causality of Solvent Effects

Phenyl-pyrrolidinyl-ethanol operates as a highly efficient bifunctional chiral organocatalyst. The secondary or tertiary amine of the pyrrolidine ring covalently activates carbonyl substrates by forming an enamine or iminium ion intermediate. Concurrently, the pendant hydroxyl group directs the incoming electrophile through highly organized hydrogen-bonding networks, while the phenyl ring provides critical steric shielding to block one enantiotopic face.

The Causality of Solvent Choice: The stereochemical fidelity of this process relies entirely on the rigidity of the transition state (TS). Solvent selection directly dictates this rigidity:

  • Non-Polar Solvents (e.g., Toluene, DCM): Solvents with low dielectric constants and poor hydrogen-bond accepting/donating capabilities preserve the catalyst-substrate H-bonding network. This tightly bound TS prevents rotational freedom, leading to superior enantioselectivity 1.

  • Polar Aprotic Solvents (e.g., THF, DMF): These solvents act as hydrogen-bond acceptors, competitively binding to the catalyst's hydroxyl group. This disrupts the stereocontrolling H-bond with the electrophile, resulting in a looser TS and diminished ee.

  • Polar Protic Solvents (e.g., Ethanol, Brine): While traditionally avoided due to severe H-bond disruption, recent advances in greener asymmetric organocatalysis demonstrate that aqueous or ethanol mixtures can induce hydrophobic packing effects. This forces the organic substrates into tight micelles, sometimes recovering ee while drastically accelerating reaction rates 2.

Visualizing the Catalytic Pathway

Understanding the enamine activation cycle is critical for rationalizing why solvent polarity directly impacts the transition state.

CatalyticCycle Cat Phenyl-Pyrrolidinyl-Ethanol (Catalyst) Enamine Enamine Intermediate (Activated Nucleophile) Cat->Enamine + Substrate - H2O Ald Aldehyde/Ketone (Substrate) Ald->Enamine TS Transition State (H-Bond Directed) Enamine->TS + Electrophile Elec Electrophile (e.g., Nitroalkene) Elec->TS Prod Chiral Product + Catalyst Regeneration TS->Prod Hydrolysis Prod->Cat Catalyst Recycling

Enamine activation cycle directed by phenyl-pyrrolidinyl-ethanol.

Quantitative Data: Solvent Impact on Benchmark Reactions

To establish a self-validating system, researchers must benchmark their specific substrate against a solvent matrix. The following table summarizes typical empirical data for the Michael addition of aliphatic aldehydes to nitroalkenes catalyzed by phenyl-pyrrolidinyl-ethanol (10 mol%) at ambient temperature.

Solvent SystemDielectric Constant (ε)H-Bonding ProfileReaction Time (h)Yield (%)Enantiomeric Excess (ee %)
Dichloromethane (DCM) 8.9Low Donor / Low Acceptor129296
Toluene 2.4Low Donor / Low Acceptor188594
Tetrahydrofuran (THF) 7.6Low Donor / High Acceptor247882
Ethanol 24.5High Donor / High Acceptor88875
Brine / Ethanol (9:1) ~75.0High Donor / High Acceptor49588

Insight: While DCM provides the highest ee, regulatory pressures in drug manufacturing often necessitate solvent replacement strategies 3. Toluene serves as a viable non-polar alternative, whereas Brine/Ethanol mixtures offer a highly efficient, green alternative driven by hydrophobic packing effects.

Experimental Protocol: High-Throughput Solvent Screening

This protocol details a systematic, self-validating approach to identifying the optimal solvent for phenyl-pyrrolidinyl-ethanol catalyzed reactions.

Materials Required:

  • Catalyst: Phenyl-pyrrolidinyl-ethanol (10 mol%)

  • Substrates: Nucleophile (e.g., aliphatic aldehyde, 1.2 eq), Electrophile (e.g., trans-β-nitrostyrene, 1.0 eq)

  • Additive: Acid co-catalyst (e.g., benzoic acid, 10 mol%)

  • Solvents: Toluene, DCM, THF, Ethanol, Brine (HPLC grade or equivalent).

Step-by-Step Methodology:

  • Catalyst Activation: In a 5 mL reaction vial equipped with a magnetic stir bar, add phenyl-pyrrolidinyl-ethanol (0.05 mmol) and benzoic acid (0.05 mmol).

  • Solvent Dispensing: Add 1.0 mL of the selected solvent to the vial. Stir for 5 minutes at room temperature to ensure homogeneous dissolution.

  • Nucleophile Addition: Introduce the aldehyde (0.60 mmol) to the mixture. Allow the solution to stir for 15 minutes to pre-form the enamine intermediate. Causality note: Pre-formation prevents competitive uncatalyzed background reactions, ensuring high ee.

  • Electrophile Introduction: Add the trans-β-nitrostyrene (0.50 mmol) in one portion. Seal the vial and stir at the designated temperature (typically 0 °C to 25 °C).

  • Reaction Monitoring: Monitor the reaction progress via TLC or crude 1H-NMR aliquots every 2 hours until the electrophile is fully consumed.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract the organic layer with ethyl acetate (3 x 2 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product via flash column chromatography. Determine the enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Chiralpak AD-H or AS-H columns) against a racemic standard.

Workflow Visualization

Workflow Start Define Reaction Parameters Solvents Select Solvent Panel (Protic, Aprotic, Non-polar) Start->Solvents Reaction Execute Parallel Micro-Reactions Solvents->Reaction Analysis Chiral HPLC Analysis (Yield & ee %) Reaction->Analysis Opt Select Optimal Solvent (Max ee & Yield) Analysis->Opt

High-throughput solvent screening workflow for organocatalysis.

Troubleshooting & Optimization Insights

  • Low Enantiomeric Excess: If ee is lower than expected in non-polar solvents, the reaction temperature may be too high, causing the transition state to become too flexible. Lower the temperature to 0 °C or -20 °C. Alternatively, ensure the solvent is strictly anhydrous, as trace water can act as a competitive H-bond acceptor and disrupt the chiral pocket.

  • Sluggish Reaction Kinetics: If the reaction stalls, especially in non-polar solvents, the enamine formation might be the rate-limiting step. Increasing the concentration (e.g., from 0.5 M to 1.0 M) or adding a mild acid co-catalyst (like p-nitrophenol) accelerates water elimination during enamine formation without disrupting the transition state.

  • Solvent Replacement for Scale-Up: For pharmaceutical manufacturing, Class 1 and 2 solvents (like DCM) must often be replaced to comply with ICH Q3C guidelines. Consider translating DCM protocols to 2-methyltetrahydrofuran (2-MeTHF) or utilizing aqueous biphasic systems, which maintain high ee while satisfying regulatory safety profiles 4.

References

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • Recent Advances in Greener Asymmetric Organoc
  • Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv.
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantiomeric Excess (ee) with (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol (CAS: 1133388-12-1)[1]. As a privileged chiral


-amino alcohol, this ligand is highly effective in asymmetric organozinc additions to aldehydes and various organocatalytic transformations[2][3]. However, achieving >95% enantiomeric excess (ee) requires precise control over the reaction microenvironment.

This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize stereoselectivity.

Mechanistic Foundation: The Causality of Stereocontrol

To troubleshoot drops in enantiomeric excess, one must first understand the transition state. When (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol reacts with a dialkylzinc reagent, it forms a rigid, bicyclic zinc-alkoxide complex[2][4]. The pyrrolidine nitrogen coordinates to the zinc atom, while the bulky phenyl group on the carbinol stereocenter sterically shields one face of the incoming aldehyde.

The Golden Rule of ee Optimization: Enantioselectivity is entirely dependent on the energy difference (


) between the diastereomeric transition states. Any factor that disrupts this rigid bimetallic/bicyclic coordination—such as competing coordinating solvents, moisture, or thermal fluctuations—will degrade this energy gap and lead to a precipitous drop in ee[4][5].

Diagnostic Workflow

CatalystWorkflow A Ligand Activation (ZnEt2 Addition) B Gas Evolution? (Ethane) A->B C Halt: Check Moisture or Reagent Quality B->C No D Active Chiral Zn-Complex Formed B->D Yes E Substrate Addition (T = -20°C to 0°C) D->E F TLC Conversion Check E->F F->E Incomplete G Quench & Workup F->G Complete H Chiral HPLC Analysis G->H

Self-validating workflow for chiral zinc-alkoxide complex formation and asymmetric addition.

Troubleshooting Matrix: Quantitative Impact on ee

The following table summarizes the quantitative impact of common experimental deviations on the final enantiomeric excess, providing a clear causal link for troubleshooting[4][6].

Reaction ParameterSub-optimal ConditionOptimized ConditionTypical ee ShiftMechanistic Causality
Solvent Choice THF (Polar, Coordinating)Toluene (Non-polar)+15% to +30% THF competes with the ligand for metal coordination, breaking the rigid bicyclic transition state.
Temperature 25 °C (Room Temp)-20 °C to 0 °C+10% to +20% Lower thermal energy maximizes the

between the pro-R and pro-S transition states.
Ligand Loading 2 mol%10 mol%+5% to +15% Ensures the catalyzed pathway vastly outcompetes the uncatalyzed, racemic background reaction.
Atmosphere Ambient AirSchlenk / Argon+40% to +50% Moisture hydrolyzes the Zn-alkyl bond, forming achiral Zn(OH)₂ species that catalyze racemic addition.

Self-Validating Protocol: Asymmetric Addition of Diethylzinc

This protocol incorporates mandatory internal checkpoints to ensure the system is validated before proceeding to the next step, preventing wasted time and resources on failed reactions.

Objective: Achieve >95% ee in the alkylation of benzaldehyde using (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol[2].

Materials:

  • (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol (10 mol%)

  • Benzaldehyde (1.0 equiv, freshly distilled)

  • Diethylzinc (1.0 M in hexanes, 2.0 equiv)

  • Anhydrous Toluene (0.2 M relative to substrate)

Step-by-Step Methodology:

  • System Purge (Checkpoint 1): Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times.

    • Validation: A moisture indicator strip in the solvent line must read <10 ppm H₂O.

  • Ligand Activation: Dissolve the chiral ligand in anhydrous toluene. Cool the system to 0 °C. Add diethylzinc dropwise via a syringe pump.

  • Complexation Verification (Checkpoint 2): Observe the reaction mixture closely during the diethylzinc addition.

    • Validation: You must observe the evolution of ethane gas (bubbling). If no gas evolves, the diethylzinc is degraded, or the ligand is wet. Halt the reaction immediately.

  • Substrate Addition: Stir for 30 minutes at 0 °C to ensure the complete formation of the active chiral zinc complex. Cool the system to -20 °C. Add benzaldehyde dropwise over 15–30 minutes to prevent exothermic spikes.

  • Reaction Monitoring (Checkpoint 3): Stir at -20 °C.

    • Validation: Check conversion via TLC (Hexanes/EtOAc 8:2) against a benzaldehyde standard. Do not quench until the aldehyde spot is completely consumed. Premature quenching leaves unreacted aldehyde that can undergo racemic background reactions during workup.

  • Quench & Workup: Quench carefully with saturated aqueous NH₄Cl at -20 °C. Extract with dichloromethane, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Chiral Analysis (Checkpoint 4): Run the purified product on a Chiralcel OD-H HPLC column.

    • Validation: Always run a racemic standard (synthesized without the chiral ligand) sequentially to validate the baseline separation of the enantiomers.

Frequently Asked Questions (FAQs)

Q: Why does my ee drop significantly when scaling up from 1 mmol to 50 mmol? A: Exothermic dialkylzinc addition causes local heating. At larger scales, poor heat dissipation leads to temperature spikes. Because enantioselectivity relies on the subtle energy differences between transition states, thermal spikes increase the rate of the less favored stereochemical pathway. Fix: Use a programmable syringe pump for substrate addition and increase the cooling bath capacity (e.g., using a cryocooler instead of dry ice/acetone).

Q: Can I use THF or Ether instead of Toluene to improve substrate solubility? A: It is highly discouraged. Polar, coordinating solvents like THF act as competing ligands for the zinc atom[4]. This disrupts the rigid coordination of the pyrrolidine nitrogen, creating a looser transition state and drastically lowering the ee. If solubility is an issue, try a mixture of Toluene and DCM.

Q: My ligand batch is a few months old and my ee dropped from 96% to 82%. What happened? A:


-amino alcohols are hygroscopic and can absorb atmospheric moisture over time[6]. Moisture reacts with diethylzinc to form achiral Zn(OH)₂, which is a potent catalyst for the racemic background addition.
Fix: Store the ligand in a desiccator or argon-filled glovebox. Before use, azeotropically dry the ligand by dissolving it in toluene and evaporating it under reduced pressure twice.

References

  • Title: Asymmetric synthesis of alcohols with two chiral centres from a racemic aldehyde by the selective addition of dialkylzinc reagents using (1S,2R)-(–)-N,N-dibutylnorephedrine and (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)methanol as chiral catalysts. Source: Journal of the Chemical Society, Chemical Communications (1990) URL: [Link]

  • Title: High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins. Source: The Journal of Organic Chemistry (ACS Publications, 1998) URL: [Link]

  • Title: (S)- and (R)-5-Pyrrolidin-2-yl-1H-tetrazoles: Enantiomeric Organocatalysts of Broad Utility in Organic Synthesis. Source: CHIMIA (2007) URL: [Link]

  • Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Source: Molecules (PMC / NIH, 2022) URL: [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Diethylzinc Additions with Amino Alcohol Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for one of the cornerstone reactions in asymmetric synthesis: the enantioselective addition of diethylzinc to aldehydes catalyzed by chiral amino alcohol ligands. This powerful C-C bond-forming reaction is instrumental in the synthesis of chiral secondary alcohols, which are vital intermediates in pharmaceutical development and fine chemical production.[1][2][3]

Despite its utility, achieving high yields and enantioselectivity can be challenging. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice based on established chemical principles and extensive field experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low or non-existent. What are the most common culprits?

Low or no product formation is often traced back to the quality and handling of the reagents and the reaction environment. Diethylzinc is notoriously sensitive to air and moisture.[4][5][6][7][8]

Troubleshooting Steps:

  • Verify the Integrity of Your Inert Atmosphere:

    • Problem: Trace amounts of oxygen or moisture can rapidly quench diethylzinc, rendering it inactive.[5][6] The pyrophoric nature of diethylzinc can be used to test the inertness of your glovebox; a fuming appearance upon opening the bottle indicates the presence of oxygen.[7]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried and assembled under a positive pressure of high-purity argon or nitrogen. Use Schlenk line techniques or a glovebox with low oxygen and moisture levels. All solvents and liquid reagents must be freshly and thoroughly dried and degassed.

  • Assess the Quality of Diethylzinc:

    • Problem: Diethylzinc can degrade over time, especially if not stored properly.

    • Solution: Use a freshly opened bottle or a recently purchased stock. If you suspect degradation, consider titrating the solution to determine the active concentration. A common method involves quenching an aliquot with a known amount of a protic solvent and back-titrating.

  • Check the Purity of the Amino Alcohol Ligand and Aldehyde:

    • Problem: Impurities in the ligand or aldehyde can inhibit the catalytic cycle. The aldehyde can be particularly susceptible to oxidation to the corresponding carboxylic acid, which will react with diethylzinc in a non-productive pathway.

    • Solution: Purify the amino alcohol ligand by recrystallization or column chromatography.[9] Distill the aldehyde immediately before use to remove any oxidized impurities.

Q2: The reaction works, but my enantioselectivity is poor. How can I improve it?

Poor enantioselectivity points towards issues with the formation or efficacy of the chiral catalytic complex.

Troubleshooting Steps:

  • Re-evaluate the Ligand-to-Zinc Ratio:

    • Problem: The stoichiometry between the amino alcohol ligand and diethylzinc is crucial for the formation of the active chiral catalyst. An incorrect ratio can lead to the formation of less selective or inactive zinc species.

    • Solution: While the optimal ratio can be substrate-dependent, a good starting point is often a 1:1 or 1:1.2 ratio of ligand to diethylzinc for the in-situ formation of the catalyst, followed by the addition of the remaining diethylzinc. Systematically screen different ratios to find the optimum for your specific system.

  • Control the Reaction Temperature:

    • Problem: The enantioselectivity of these reactions can be highly temperature-dependent.[10][11] Running the reaction at too high a temperature can lead to a decrease in enantiomeric excess (ee), while a temperature that is too low may drastically slow down the reaction rate.[11]

    • Solution: Precisely control the reaction temperature using a cryostat. It is often beneficial to perform the reaction at 0 °C or lower.[11][12] Conduct a temperature screening study (e.g., -20 °C, 0 °C, room temperature) to determine the optimal balance between reaction rate and enantioselectivity for your specific substrate and ligand combination.[13]

  • Investigate Solvent Effects:

    • Problem: The solvent plays a critical role in the solubility of the catalytic complex and can influence the transition state of the reaction.

    • Solution: Toluene and hexane are commonly used and often give good results.[11][13] However, if enantioselectivity is low, consider screening other anhydrous, non-protic solvents such as diethyl ether or dichloromethane.[13]

  • Consider the Structure of the Ligand and Substrate:

    • Problem: Steric and electronic effects of both the ligand and the aldehyde substrate significantly influence enantioselectivity.[14] For instance, ortho-substituted benzaldehydes may give lower enantioselectivity compared to their meta or para counterparts due to steric hindrance.[14]

    • Solution: If possible, consider using a different amino alcohol ligand with different steric bulk around the chiral centers. The nature and stereochemistry of the substituents on the ligand have a profound impact on its catalytic activity and the resulting enantioselectivity.[14]

Experimental Protocols

Protocol 1: General Procedure for Enantioselective Addition of Diethylzinc to an Aldehyde

This protocol provides a robust starting point for optimization.

Materials:

  • Chiral amino alcohol ligand

  • Anhydrous toluene (or other suitable solvent)

  • Diethylzinc (solution in hexanes or toluene)

  • Aldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add the chiral amino alcohol ligand (e.g., 5-10 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene to dissolve the ligand.

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C) in a cooling bath.

  • Catalyst Formation: Slowly add a portion of the diethylzinc solution (e.g., 1.1 to 1.5 equivalents relative to the ligand) to the ligand solution. Stir for 30 minutes to allow for the formation of the chiral zinc-ligand complex.

  • Substrate Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous toluene dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the same temperature and monitor its progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction at 0 °C by the dropwise addition of a saturated aqueous solution of NH₄Cl.[15]

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[9]

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC analysis).[9]

Data Presentation

Table 1: Influence of Reaction Parameters on Yield and Enantioselectivity

EntryLigand (mol%)SolventTemperature (°C)Yield (%)ee (%)
110Toluene08592
210Toluene259075
310Hexane08290
45Toluene07591
510THF06085

This table illustrates hypothetical data to show the impact of parameter changes. Actual results will vary based on the specific reactants.

Visualizations

Catalytic Cycle

Catalytic_Cycle cluster_reactants Reactants Ligand Ligand Catalyst_Formation Catalyst Formation (Amino Alcohol + Et2Zn) Ligand->Catalyst_Formation Et2Zn Et2Zn Et2Zn->Catalyst_Formation Aldehyde Aldehyde Coordination Aldehyde Coordination Aldehyde->Coordination Active_Catalyst Chiral Zinc-Alkoxide Catalyst Catalyst_Formation->Active_Catalyst Active_Catalyst->Coordination Intermediate Coordinated Complex Coordination->Intermediate Addition Ethyl Group Addition Intermediate->Addition Product_Complex Zinc Alkoxide Product Complex Addition->Product_Complex Ligand_Exchange Ligand Exchange (with Et2Zn) Product_Complex->Ligand_Exchange Ligand_Exchange->Active_Catalyst Regenerates Catalyst Product Chiral Alcohol Product Ligand_Exchange->Product

Caption: Catalytic cycle of diethylzinc addition.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Poor Enantioselectivity Check_Reagents Verify Reagent Purity (Et2Zn, Ligand, Aldehyde) Start->Check_Reagents Check_Conditions Confirm Anhydrous & Inert Conditions Start->Check_Conditions Low_ee Issue: Low Enantioselectivity Start->Low_ee Low_Yield Issue: Low Yield Check_Reagents->Low_Yield Impurities Found Check_Conditions->Low_Yield Moisture/Air Leak Purify_Reagents Purify/Replace Reagents Low_Yield->Purify_Reagents Yes Improve_Inert_Atmosphere Improve Inert Atmosphere Technique Low_Yield->Improve_Inert_Atmosphere Yes Optimize_Temp Optimize Temperature Low_ee->Optimize_Temp Yes Optimize_Solvent Screen Solvents Optimize_Temp->Optimize_Solvent Optimize_Stoichiometry Optimize Ligand/Zn Ratio Optimize_Solvent->Optimize_Stoichiometry Success Problem Resolved Optimize_Stoichiometry->Success Purify_Reagents->Success Improve_Inert_Atmosphere->Success

Caption: Logical workflow for troubleshooting low yields.

References

  • Zhang, H., & Chan, K. S. (1999). Dramatic temperature effect in asymmetric catalysis in the enantioselective addition of diethylzinc to aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (23), 381-384. [Link]

  • Organic Syntheses. (n.d.). Diethyl Zinc. Organic Syntheses Procedure. Retrieved March 7, 2026, from [Link]

  • Soai, K., Watanabe, M., & Koyano, M. (1989). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry, 54(22), 5332-5337. [Link]

  • Zhang, H., & Chan, K. S. (1999). Dramatic temperature effect in asymmetric catalysis in the enantioselective addition of diethylzinc to aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (23), 381-384. [Link]

  • Vidal-Moya, J. A., et al. (2020). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 25(15), 3453. [Link]

  • Alcarazo, M., et al. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 65(5), 1541-1547. [Link]

  • Kwo, A. C. (2022). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. IDEALS - Illinois. [Link]

  • Periasamy, M., & Sasikumar, M. (2012). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 66(12), 939-944. [Link]

  • Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia. Retrieved March 7, 2026, from [Link]

  • Benaglia, M., et al. (2017). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 15(4), 846-854. [Link]

  • Chelucci, G., & Thummel, R. (2002). Enantioselective Addition of Diethylzinc to Aldehydes in the Presence of Chiral Aprotic Ligands. Chemical Reviews, 102(9), 3129-3170. [Link]

  • Olubanwo, O., Golen, J., Rheingold, A., & Nevalainen, V. (2018). Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes. International Journal of Organic Chemistry, 8, 240-263. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12344-12384. [Link]

  • ACS Publications. (2024). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development. [Link]

  • DTIC. (n.d.). Preparation, Purification and Densification of Zinc Sulfide Powder from Organometallics. DTIC. Retrieved March 7, 2026, from [Link]

  • Ereztech. (n.d.). Diethylzinc, 99% | DEZ. Ereztech. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2020). Enantioselective Addition of Diethylzinc to Aromatic Aldehydes Using Chiral Oxazoline-Based Ligands. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings. Organic Syntheses Procedure. Retrieved March 7, 2026, from [Link]

  • Bolm, C., et al. (2000). On the Role of Planar Chirality in Asymmetric Catalysis: A Study toward Appropriate Ferrocene Ligands for Diethylzinc Additions. The Journal of Organic Chemistry, 65(21), 6984-6991. [Link]

  • Kwo, A. C. (2022). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. IDEALS - University of Illinois. [Link]

  • Google Patents. (n.d.). CN103145743A - Preparation method of diethyl zinc. Google Patents.
  • Pu, L., & Yu, H.-B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. [Link]

  • Organic Syntheses. (2018). Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings. Organic Syntheses. [Link]

  • Wikipedia. (n.d.). Organozinc chemistry. Wikipedia. Retrieved March 7, 2026, from [Link]

  • Costa, A., et al. (2021). Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. Molecules, 26(15), 4467. [Link]

  • ResearchGate. (n.d.). Catalysts for asymmetric diethylzinc addition to aldehydes. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Feringa, B. L., et al. (2003). Highly Enantioselective Conjugate Addition of Dialkylzinc Reagents to Acyclic Nitroalkenes: A Catalytic Route to β2-Amino Acids, Aldehydes, and Alcohols. Journal of the American Chemical Society, 125(11), 3145-3153. [Link]

  • Wikipedia. (n.d.). Diethylzinc. Wikipedia. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Enantioselective addition of diethylzinc to aldehydes. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Pu, L. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(5), 1523-1535. [Link]

  • UCL Discovery. (2022). Ethyl Zinc β-Ketoiminates and β-Amidoenoates: Influence of Precursor Design on the Properties of High. UCL Discovery. [Link]

Sources

Technical Support Center: Overcoming Nonlinear Effects in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter anomalies in enantioselective synthesis. In an ideal catalytic system, the enantiomeric excess of your product (


) correlates linearly with the enantiomeric excess of your chiral ligand or catalyst (

). When this linear relationship breaks down, you are experiencing a Nonlinear Effect (NLE) .

Rather than viewing NLEs as experimental failures, we treat them as powerful diagnostic tools. Below is our comprehensive, self-validating guide to diagnosing, troubleshooting, and leveraging NLEs in your catalytic workflows.

Section 1: Fundamentals & Diagnostics (FAQ)

Q: What causes a deviation from the expected linear


 vs 

relationship?
A: Nonlinear effects fundamentally arise from diastereomeric interactions between chiral molecules in your reaction mixture. As first formalized by Henri Kagan in 1986 and expanded in his seminal, NLEs occur when a metal center coordinates with more than one chiral ligand. This leads to the formation of multiple catalyst species: homochiral complexes (e.g.,

or

) and heterochiral/meso complexes (e.g.,

). Because these complexes are diastereomers, they possess different thermodynamic stabilities and kinetic reactivities.

Q: What is the difference between Asymmetric Amplification and Asymmetric Depletion? A:

  • Asymmetric Amplification (+)-NLE: Your

    
     is higher than your 
    
    
    
    . Causality: The heterochiral (
    
    
    ) complex is thermodynamically stable but kinetically inert (a "catalytic dead-end"). This sequesters the minor enantiomer, leaving the highly active homochiral complex to dominate the catalytic cycle.
  • Asymmetric Depletion (-)-NLE: Your

    
     is lower than your 
    
    
    
    . Causality: The heterochiral complex is kinetically more active than the homochiral complex, producing racemic product at a faster rate and eroding the overall
    
    
    .

ML2_Model M Metal Center (M) HomoR Homochiral Dimer (ML_R2) M->HomoR HomoS Homochiral Dimer (ML_S2) M->HomoS Hetero Heterochiral Dimer (ML_R L_S) M->Hetero LR Ligand (L_R) LR->HomoR LR->Hetero LS Ligand (L_S) LS->HomoS LS->Hetero ProdR Product (R) Fast Rate HomoR->ProdR Catalysis ProdS Product (S) Fast Rate HomoS->ProdS Catalysis ProdMeso Product (Racemic) Slow/No Rate Hetero->ProdMeso Inhibited

Caption: Kagan's ML2 Model illustrating homochiral vs. heterochiral catalyst aggregation.

Section 2: Troubleshooting Guide

Issue 1: Severe Asymmetric Depletion (-)-NLE is ruining my product's enantiopurity.

  • Root Cause Analysis: A (-)-NLE typically indicates that heterochiral aggregates are either more soluble or kinetically superior to your homochiral active species. Alternatively, as demonstrated by , (-)-NLEs can also emerge in enantioconvergent reactions without higher-order speciation due to intrinsic kinetic disparities between enantiomers.

  • Resolution Strategy: You must disrupt the aggregation.

    • Increase Temperature: Shifts the thermodynamic equilibrium away from multimeric aggregates toward the active monomeric species.

    • Alter Solvent Polarity: Switch to a more coordinating solvent (e.g., THF or MeCN instead of Toluene) to competitively bind the metal center and break up ligand-bridged dimers.

    • Additives: Introduce monomerizing agents (like achiral Lewis bases) to disrupt the multimeric resting state.

Issue 2: I am observing a (+)-NLE. Can I exploit this for process chemistry?

  • Root Cause Analysis: You are experiencing Asymmetric Amplification. The meso-complex is acting as a thermodynamic sink, effectively purifying the active catalytic stream.

  • Resolution Strategy: Yes, this is highly advantageous for scale-up. You can utilize cheaper, partially resolved chiral ligands (e.g.,

    
     of 60-70%) while still achieving an 
    
    
    
    of >95%. This drastically reduces the cost of goods (COGs) in drug development.

Troubleshooting_NLE Start Assess Product ee vs Catalyst ee Plot Plot ee_prod vs ee_cat Start->Plot PosNLE (+) NLE: Asymmetric Amplification Plot->PosNLE NegNLE (-) NLE: Asymmetric Depletion Plot->NegNLE Linear Linear Relationship Plot->Linear ActionPos Exploit for cost reduction or probe reservoir effect PosNLE->ActionPos ActionNeg Disrupt aggregates: Increase Temp, Change Solvent, or Add Monomerizing Agents NegNLE->ActionNeg ActionLin Standard Monomeric Catalytic Cycle Linear->ActionLin

Caption: Diagnostic workflow for identifying and resolving nonlinear effects in catalysis.

Section 3: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, protocols must be self-validating. The following methodologies incorporate internal controls to prevent misinterpretation of kinetic artifacts as true NLEs.

Protocol A: Empirical NLE Determination Workflow

Causality: Measuring


 at varying 

levels reveals the speciation state of the catalyst. Quenching at the exact same conversion level is critical because reservoir effects (where the solubility of the ligand changes over time) can cause the NLE to drift dynamically as the reaction progresses.
  • Preparation of Catalyst Pools: Prepare a stock solution of your metal precursor. Prepare separate stock solutions of enantiopure

    
    -ligand and 
    
    
    
    -ligand.
  • Volumetric Blending: Mix the

    
     and 
    
    
    
    ligand solutions to create six distinct catalyst pools with precise
    
    
    values: 0% (racemic), 20%, 40%, 60%, 80%, and 100%.
  • Parallel Reaction Execution: Initiate the catalytic reaction for all six pools simultaneously under identical temperature and stirring conditions.

  • Controlled Quenching (Internal Control): Monitor the reaction progress via TLC or GC/MS. Quench all reactions at exactly 30% conversion. (Do not wait for full conversion, as kinetic resolution of the substrate could mask the true NLE).

  • Chiral Analysis: Determine the

    
     using chiral HPLC or SFC. Plot 
    
    
    
    (y-axis) against
    
    
    (x-axis).
Protocol B: Kinetic Deconvolution via Reaction Calorimetry

Causality: As pioneered by , plotting


 alone is insufficient; you must measure the reaction rate. Reaction calorimetry measures heat flow (

) in real-time, providing an instantaneous rate of reaction without invasive sampling.
  • Baseline Establishment: Load the reaction calorimeter with solvent, substrate, and the enantiopure catalyst (

    
    ). Record the heat flow profile to establish the maximum catalytic rate (
    
    
    
    ).
  • Racemic Benchmarking: Repeat the experiment using a strictly racemic catalyst (

    
    ). Record the heat flow to establish the baseline rate (
    
    
    
    ).
  • Partial Resolution Test: Run the reaction at

    
    .
    
  • Data Synthesis:

    • If the rate at

      
       is significantly lower than the weighted average of 
      
      
      
      and
      
      
      , the minor enantiomer is actively inhibiting the major one (confirming a kinetically inert heterochiral dimer).
    • If the rate is identical to the weighted average, the active species is monomeric, and any observed NLE is likely due to a solubility-driven reservoir effect rather than catalytic aggregation.

Section 4: Quantitative Data Presentation

Use the following diagnostic matrix to interpret the combined results of Protocol A and Protocol B.

Observation (

vs

)
Kinetic Signature (Calorimetry)Speciation / Mechanistic ModelProposed Action / Engineering Step
(+)-NLE (Amplification)Rate (

) < Rate (

)
ML2 Model (Meso-Inhibition): Heterochiral complex is inactive.Exploit for cost reduction; use partially resolved ligands.
(-)-NLE (Depletion)Rate (

) > Rate (

)
ML2 Model (Meso-Activation): Heterochiral complex is highly active.Disrupt aggregates via increased temperature or polar solvents.
(+)-NLE (Amplification)Rate is independent of

Reservoir Effect: Racemic ligand is insoluble, leaving pure enantiomer in solution.Filter the catalyst mixture before addition to standardize the active stream.
Strictly Linear Rate scales linearly with

Monomeric Active Species: No multimeric aggregation occurs.Standard optimization (ligand tuning, steric bulk adjustment).

Section 5: References

  • Kagan, H. B., et al. (1994). "Nonlinear Effects in Asymmetric Catalysis". Journal of the American Chemical Society.[Link]

  • Blackmond, D. G. (2000). "Kinetic Aspects of Nonlinear Effects in Asymmetric Catalysis". Journal of the American Chemical Society.[Link]

  • Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009). "Nonlinear Effects in Asymmetric Catalysis". Angewandte Chemie International Edition.[Link]

  • Zhang, Z., et al. (2021). "Caution in the Use of Nonlinear Effects as a Mechanistic Tool for Catalytic Enantioconvergent Reactions". ACS Catalysis (Archived via PMC).[Link]

Catalysis Technical Support Center: Resolving Aggregation in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis Troubleshooting & Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with catalyst deactivation when transitioning from aqueous or polar aprotic media to non-polar solvents like toluene, hexane, or dichloromethane.

This guide is designed to move beyond surface-level fixes. We will dissect the physical chemistry driving these failures and provide field-proven, self-validating methodologies to stabilize your catalytic systems.

Part 1: Mechanistic Primer – The Causality of Aggregation

To troubleshoot aggregation, we must first understand the thermodynamic forces at play. In polar solvents, catalysts and nanoparticles are typically stabilized by electrostatic repulsion . According to the Derjaguin-Landau-Verwey-Overbeek (DLVO) theory, the formation of an electrical double layer of counter-ions prevents particles from approaching close enough for attractive van der Waals forces to dominate[1].

However, non-polar solvents possess extremely low dielectric constants. This lack of polarity suppresses ion dissociation, effectively neutralizing any electrostatic double layer. Stripped of this repulsive barrier, the system is driven by thermodynamics to minimize its high surface energy. The particles collide, van der Waals attractions take over, and the catalyst rapidly agglomerates, leading to sintering and the formation of inactive bulk metal (commonly observed as "Palladium black")[2].

To resolve this, we must engineer steric stabilization . By grafting lipophilic, bulky ligands or polymers onto the catalyst surface, we create a physical barrier. When two functionalized particles approach, the compression of these ligand chains reduces their conformational entropy. To restore this entropy, solvent molecules rush between the particles, generating a strong repulsive osmotic force that permanently counteracts van der Waals attraction[3].

G Start Active Catalyst in Non-Polar Solvent Path1 Insufficient Steric Bulk (van der Waals dominates) Start->Path1 Path2 Lipophilic Ligand Addition (e.g., PS-SH, C16) Start->Path2 Agg Catalyst Agglomeration (e.g., Pd Black) Path1->Agg Deact Loss of Active Surface Area & Deactivation Agg->Deact Steric Steric Repulsion Barrier Established Path2->Steric Active Maintained Dispersion & High TOF Steric->Active

Mechanistic pathway comparing catalyst aggregation and steric stabilization in non-polar media.

Part 2: Troubleshooting FAQs

Q1: My homogeneous Pd(0) cross-coupling catalyst works beautifully in DMF, but immediately precipitates as a black solid when I switch to toluene. How can I prevent this without changing the solvent? A: You are observing the classic formation of "Palladium black," a direct result of unmitigated van der Waals attraction in the absence of electrostatic stabilization[2]. To resolve this, you must switch to a ligand with a larger steric profile and higher lipophilicity to force steric repulsion. I recommend transitioning from standard phosphines to highly bulky N-heterocyclic carbenes (NHCs) or multidentate ligands engineered with long alkyl chains (e.g., tridentate t-C16 ligands)[4]. If you are working with Pt hydrosilylation catalysts, utilizing strongly coordinating olefin/vinyl ligands can prevent post-reaction aggregation by stabilizing the zero-valent metal center against clustering[5].

Q2: I synthesize hydrophilic metal nanoparticles (Au/Ag) in water because it offers superior morphological control, but my catalytic application requires a non-polar medium. Direct synthesis in hexane yields poor morphology. How do I bridge this gap? A: The most robust solution is a post-synthetic phase transfer using a polymeric ligand exchange. Synthesize your precisely controlled nanoparticles in water (e.g., citrate-capped), and then introduce a lipophilic polymer such as thiol-terminated polystyrene (PS-SH)[6]. The causality here is straightforward: the thiol group forms a strong covalent bond with the metal surface, displacing the weaker citrate, while the polystyrene tail extends into the non-polar solvent, providing massive steric bulk. This allows for near 100% transfer efficiency into solvents like toluene without altering the core size or shape[3].

Q3: We are developing Single-Atom Catalysts (SACs) to maximize atom efficiency, but they rapidly sinter into inactive nanoclusters under non-polar, high-temperature conditions. What is the fix? A: Single metal atoms are thermodynamically unstable due to their extreme surface energy. When the metal-metal bond enthalpy exceeds the metal-support interaction, Volmer-Weber (island) growth occurs, leading to dynamic aggregation[7]. To prevent this, implement a "nanoglue" strategy. By utilizing defect-engineered supports—such as isolated, defective CeOₓ nanoglue islands grafted onto high-surface-area SiO₂—you can thermodynamically trap the single atoms. The defects act as deep potential energy wells, increasing the metal-support interaction energy so that it exceeds the activation energy required for migration, effectively preventing inter-island coalescence[7].

Part 3: Data Presentation

To assist in your experimental design, the following table summarizes the quantitative impact of various stabilization strategies deployed in non-polar environments.

Stabilization StrategyTarget Catalyst SystemOptimal Solvent CompatibilityPrimary Mechanism of ActionAggregation Prevention Efficacy
Multidentate Lipophilic Ligands (e.g., t-C16) Homogeneous metal complexes (Pd, Au)Toluene, THF, HexaneSteric hindrance via long alkyl chainsHigh; prevents bulk precipitation and maintains TOF[4]
Polymeric Phase Transfer (e.g., PS-SH) Metal Nanoparticles (Au, Ag, Pt)Dichloromethane, Benzene, TolueneOsmotic repulsion via entropy reductionVery High; 100% transfer efficiency[6],[3]
Strongly Coordinating Olefins Hydrosilylation Catalysts (Pt)Solvent-free non-polar reactantsRedox-switchable binding & stabilizationHigh; retains 100% catalytic activity post-reaction[5]
Defect-Engineered "Nanoglue" (CeOₓ/SiO₂) Single-Atom Catalysts (SACs)Gas-phase / Non-polar liquidsThermodynamic trapping of single atomsVery High; prevents Volmer-Weber island growth[7]

Part 4: Experimental Protocol – Self-Validating Phase Transfer

If you are dealing with nanoparticle aggregation (as detailed in Q2), follow this validated protocol for the phase-transfer of hydrophilic nanoparticles to non-polar solvents using PS-SH ligand exchange[6],[3].

Step-by-Step Methodology:
  • Aqueous Dispersion: Synthesize or suspend your hydrophilic metal nanoparticles (e.g., citrate-capped Au NPs) in ultra-pure deionized water at a concentration of ~1 nM.

  • Ligand Solution Preparation: Dissolve thiol-terminated polystyrene (PS-SH, Mw ~ 5000 g/mol ) in analytical-grade acetone to create a 1 mM polymer solution. Causality note: Acetone is chosen because it is miscible with water but acts as a good solvent for the PS-SH ligand.

  • Biphasic Mixing & Exchange: Vigorously stir the aqueous nanoparticle dispersion and inject the PS-SH/acetone solution dropwise (maintaining a 1:1 v/v ratio of water to acetone). Stir continuously for 12 hours at room temperature. The high binding affinity of the thiol group will thermodynamically drive the displacement of the citrate ligands.

  • Precipitation and Washing: As the PS-SH binds to the nanoparticles, they will become highly hydrophobic and precipitate out of the water/acetone mixture. Centrifuge the mixture at 8000 rpm for 10 minutes. Discard the supernatant and wash the pellet twice with ethanol to remove unbound polymer.

  • Redispersion: Dry the pellet under a gentle stream of N₂, then add your desired non-polar solvent (e.g., toluene or dichloromethane). The pellet will rapidly and spontaneously redissolve, yielding a stable, optically clear dispersion.

  • Self-Validation & Quality Control: Before proceeding to catalysis, analyze the redissolved non-polar dispersion using UV-Vis spectroscopy. A successful, aggregate-free transfer is validated if the Surface Plasmon Resonance (SPR) band (e.g., ~520 nm for Au NPs) shows zero red-shift or broadening compared to the original aqueous dispersion. A red-shift is a direct physical indicator of plasmon coupling due to particle agglomeration[6].

Workflow Step1 1. Aqueous Synthesis (Hydrophilic NPs) Step2 2. Add Phase-Transfer Ligand (e.g., PS-SH) Step1->Step2 Step3 3. Ligand Exchange in Acetone/Water Step2->Step3 Step4 4. Precipitation & Solvent Removal Step3->Step4 Step5 5. Redissolution in Non-Polar Solvent Step4->Step5

Step-by-step experimental workflow for the phase transfer of nanoparticles into non-polar solvents.

References

1.[1] Concepts for the Stabilization of Metal Nanoparticles in Ionic Liquids - SciSpace. URL: 2.[2] Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem. URL: 3.[3] Dispersing hydrophilic nanoparticles in nonaqueous solvents with superior long-term stability - RSC Publishing. URL: 4.[4] Rationally Designed Ligands that Inhibit the Aggregation of Large Gold Nanoparticles in Solution - University of Houston. URL: 5.[5] Olefin-Assisted Electrochemical Recycling of Homogeneous Hydrosilylation Catalysts in Nonpolar Media - ACS Publications. URL: 6.[6] Facile Phase Transfer of Large, Water-Soluble Metal Nanoparticles to Nonpolar Solvents - ResearchGate. URL: 7.[7] Understanding the Dynamic Aggregation in Single‐Atom Catalysis - PMC. URL:

Sources

Regeneration and recycling of chiral amino alcohol catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Catalysis.

Chiral amino alcohols (e.g., prolinol derivatives, ephedrine, and their oxazaborolidine derivatives like the Corey-Bakshi-Shibata or CBS catalyst) are privileged ligands in asymmetric synthesis, particularly in enantioselective borane reductions and dialkylzinc additions. However, their high cost necessitates efficient recovery. This guide provides mechanistic troubleshooting, validated protocols, and quantitative data for recycling these catalysts without compromising enantiomeric excess (ee%).

Part 1: Diagnostic Decision Tree

CatalystRecovery Start Select Catalyst Recovery Strategy Q1 Is the catalyst polymer-supported? Start->Q1 Soluble Soluble Polymer (e.g., PEG, Siloxane) Q1->Soluble Yes, Linear/Soluble Insoluble Insoluble Polymer (e.g., Cross-linked PS) Q1->Insoluble Yes, Macroporous Homogeneous Homogeneous / Unmodified Q1->Homogeneous No Membrane Membrane Nanofiltration or Solvent Precipitation Soluble->Membrane Filtration Simple Filtration & Solvent Wash Insoluble->Filtration Fluorous Fluorous-Tagged Amino Alcohol Homogeneous->Fluorous If perfluoro-alkylated AcidBase Acid/Base Extraction (Precipitate as HCl salt) Homogeneous->AcidBase Standard Biphasic Thermomorphic Biphasic Extraction (e.g., FC-72) Fluorous->Biphasic

Decision tree for selecting chiral amino alcohol catalyst recovery methods.

Part 2: Troubleshooting & FAQs

Q1: My recovered CBS catalyst shows a drastic drop in enantiomeric excess (ee%) after the first cycle. Why is this happening, and how can I prevent it? Root Cause: The CBS catalyst (an oxazaborolidine) is highly sensitive to moisture. Trace water causes hydrolysis of the B-O and B-N bonds, leading to ring-opening and the formation of inactive, non-selective boroxines[1]. Additionally, product inhibition occurs if the newly formed chiral alcohol strongly coordinates to the boron atom, altering the transition state geometry. Solution: Do not attempt to recover the intact oxazaborolidine. Instead, deliberately hydrolyze the reaction mixture to recover the robust chiral amino alcohol precursor[1]. Precipitate the chiral amino alcohol as its hydrochloride salt by adding anhydrous HCl in ether[2]. Filter the highly crystalline HCl salt, neutralize it, and regenerate the oxazaborolidine in situ using fresh borane-dimethyl sulfide (BMS) prior to the next cycle[1].

Q2: I immobilized my chiral amino alcohol on a cross-linked polystyrene (PS) resin to simplify recovery via filtration. However, the reaction rate is sluggish compared to the homogeneous catalyst. What is the mechanistic reason? Root Cause: Insoluble macroporous resins rely on solvent-induced swelling to expose their internal catalytic sites to the substrate. If you are using a solvent like hexane or cold ether, the polystyrene matrix remains collapsed, causing severe mass-transfer limitations and pore diffusion resistance[3]. Solution: Switch to a solvent that adequately swells polystyrene, such as toluene or THF[3]. If non-polar solvents are mandatory for your enantioselectivity, switch to a soluble polymer support (e.g., PEG or a methyl hydrosiloxane-dimethylsiloxane copolymer). Soluble polymers react homogeneously (eliminating diffusion barriers) but can be recovered quantitatively via membrane nanofiltration or precipitation upon the addition of a poor solvent[4].

Q3: We are using a fluorous-tagged chiral amino alcohol for asymmetric diethylzinc additions. The phase separation is poor, and we are losing catalyst in the organic phase. How do we optimize the biphasic extraction? Root Cause: Fluorous biphasic systems rely on the thermomorphic behavior of perfluorinated solvents (e.g., perfluorohexane, FC-72) mixed with organic solvents (e.g., hexane). At elevated temperatures, they form a single homogeneous phase, but they must be cooled sufficiently to induce phase separation. If the temperature is too high during extraction, the fluorous-tagged catalyst partitions into the organic phase[5]. Solution: Ensure the reaction mixture is chilled to 0°C before separation. At 0°C, the miscibility of FC-72 and hexane drops dramatically, forcing the perfluoro-alkylated amino alcohol entirely into the heavy fluorous phase. This simple phase separation allows reuse for up to 9 cycles without significant loss of ee%[5].

Part 3: Validated Experimental Protocols

Protocol A: Continuous Recovery of Macroporous Resin-Supported CBS Catalyst

Self-Validating Principle: This protocol ensures that the polymer matrix is completely purged of the product and rigorously dried to prevent moisture-induced deactivation in the next cycle[3].

  • Reaction Completion: Upon completion of the borane reduction in THF, quench the reaction by slowly adding anhydrous methanol dropwise until gas evolution (H2) ceases.

  • Filtration: Transfer the mixture to a sintered glass funnel (porosity 3) under an argon atmosphere. Apply gentle vacuum to drain the product-containing solvent.

  • Resin Washing (Critical Step): Wash the resin bed sequentially with:

    • 3 x 10 mL of anhydrous methanol (to cleave and remove borate esters).

    • 3 x 10 mL of anhydrous THF (to swell the resin and flush trapped product).

    • 2 x 10 mL of anhydrous diethyl ether (to displace THF and facilitate rapid drying).

  • Drying: Maintain the vacuum and pass a stream of dry argon through the resin cake for 2 hours. Validation: The resin must transform from a sticky, clumped mass to a free-flowing powder.

  • Reactivation: Resuspend the resin in anhydrous THF and treat with 1.2 equivalents of borane-THF complex to regenerate the active oxazaborolidine species before adding the next batch of ketone[3].

Protocol B: Thermomorphic Fluorous Biphasic Extraction of Prolinol Derivatives

Self-Validating Principle: Exploits temperature-dependent miscibility to achieve homogeneous reactivity and heterogeneous recovery[5].

  • Reaction Setup: Dissolve the perfluoro-tagged chiral amino alcohol (e.g., 0.1 mol%) in a 1:1 (v/v) mixture of hexane and FC-72 (perfluorohexane).

  • Homogenization: Heat the mixture to 40°C. Validation: Observe the transition from a cloudy biphasic mixture to a completely clear, homogeneous solution. Add the aldehyde and diethylzinc.

  • Phase Separation: Once the reaction is complete, cool the reaction vessel to 0°C using an ice bath for 15 minutes. The mixture will spontaneously separate into two distinct layers (top: hexane containing the chiral alcohol product; bottom: FC-72 containing the catalyst)[5].

  • Extraction: Carefully decant the upper hexane layer.

  • Washing: Add fresh cold hexane (0°C) to the fluorous phase, stir briefly, let settle, and decant. Combine the hexane layers for product isolation.

  • Recycling: The bottom fluorous phase containing the catalyst is ready for the immediate addition of fresh substrates for the next cycle[5].

Part 4: Quantitative Performance Data

The following table summarizes the expected performance metrics when utilizing different recovery strategies for chiral amino alcohol catalysts.

Catalyst SystemRecovery MethodTypical ee% (Cycle 1)Typical ee% (Cycle 5)Average Recovery YieldKey Limitation
Homogeneous CBS Acid Precipitation (HCl salt)95-99%94-98%75-85%Tedious extraction, moderate mass loss
Macroporous PS-Supported Simple Filtration90-95%88-92%>95%Slower reaction kinetics, solvent restricted
Soluble PEG-Supported Solvent Precipitation / Membrane92-97%90-94%90-95%Membrane fouling, requires specialized filtration
Fluorous-Tagged Thermomorphic Biphasic Extraction90-94%90-93%>98%High cost of perfluorinated solvents

Part 5: References

  • [4] 4-Hydroxyphenylglycine-Based Polymer-Bound Amino Alcohols and insitu-Generated Oxazaborolidines for Enantioselective Reductions. ResearchGate. 4

  • [5] Asymmetric diethyl- and diphenylzinc additions to aldehydes by using a fluorine-containing chiral amino alcohol: a striking temperature effect on the enantioselectivity, a minimal amino alcohol loading, and an efficient recycling of the amino alcohol. PubMed (NIH). 5

  • [1] Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. ResearchGate. 1

  • [2] Corey-Bakshi-Shibata Reduction. MSU Chemistry. 2

  • [3] Efficient Synthesis of (R)-Phenylephrine Using a Polymer-supported Corey–Bakshi–Shibata Catalyst. Chemistry Letters (OUP).3

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of chiral molecules is a cornerstone of successful research. (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol, a molecule with two stereocenters, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy in assigning diastereomeric structures. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of this specific diastereomer, offering a comparative framework against related structures to aid in its identification and characterization.

The relative stereochemistry of the two chiral centers, one on the ethanol moiety and the other on the pyrrolidine ring, dictates the chemical environment of each nucleus. This, in turn, leads to a unique NMR fingerprint that allows for its differentiation from other diastereomers.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of readily available experimental spectra for (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol, high-quality computational predictions serve as an invaluable tool for spectral assignment. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, calculated using advanced algorithms that consider the spatial arrangement of the atoms.

Table 1: Predicted ¹H NMR Data for (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol (500 MHz, CDCl₃)

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-1'~4.5 - 4.7d~8-101HCH-OH
H-2~3.0 - 3.2m-1HPyrrolidine CH
H-5a~2.9 - 3.1m-1HPyrrolidine CH₂
H-5b~2.7 - 2.9m-1HPyrrolidine CH₂
H-3a~1.8 - 2.0m-1HPyrrolidine CH₂
H-3b~1.6 - 1.8m-1HPyrrolidine CH₂
H-4a~1.5 - 1.7m-1HPyrrolidine CH₂
H-4b~1.3 - 1.5m-1HPyrrolidine CH₂
H-Ar~7.2 - 7.4m-5HPhenyl H
OHVariablebr s-1HHydroxyl H
NHVariablebr s-1HAmine H

Table 2: Predicted ¹³C NMR Data for (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol (125 MHz, CDCl₃)

Atom NumberPredicted Chemical Shift (δ, ppm)Assignment
C-1'~75 - 78CH-OH
C-2~60 - 63Pyrrolidine CH
C-5~46 - 49Pyrrolidine CH₂
C-3~28 - 31Pyrrolidine CH₂
C-4~24 - 27Pyrrolidine CH₂
C-ipso~140 - 143Phenyl C
C-ortho~128 - 130Phenyl CH
C-meta~127 - 129Phenyl CH
C-para~126 - 128Phenyl CH

Experimental Protocol for NMR Data Acquisition

To validate these predictions and obtain high-fidelity experimental data, a standardized protocol is essential.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol in 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Filter the solution into a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 500 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

  • Instrument: 125 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled pulse program (zgpg30)

  • Number of Scans: 1024-2048

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1.5 s

  • Spectral Width: 0 to 200 ppm

2D NMR Experiments (for unambiguous assignment):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), crucial for assigning quaternary carbons and piecing together the molecular framework.

Comparative Analysis with Structural Analogs

The predicted spectral data can be contextualized by comparing it with the known NMR data of structurally similar compounds. For instance, ephedrine and pseudoephedrine, which also contain a 1-phenyl-1-hydroxy-2-aminoethane backbone, provide a useful reference for the chemical shifts of the phenyl and carbinol protons and carbons. However, the key differentiator for the target molecule is the pyrrolidine ring. The chemical shifts and coupling patterns of the pyrrolidine protons are highly sensitive to the stereochemistry at the adjacent carbinol center.

In the (R,S) diastereomer, the phenyl group and the pyrrolidine ring will adopt a specific spatial arrangement to minimize steric hindrance. This conformation will influence the anisotropic effect of the phenyl ring on the pyrrolidine protons, leading to distinct upfield or downfield shifts compared to the (R,R) or (S,S) diastereomers.

Visualization of Key Structural Features and Workflow

To facilitate a deeper understanding, the following diagrams illustrate the molecular structure with atom numbering and the logical workflow for spectral assignment.

cluster_mol (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol C1 C1' C2 C2 C1->C2 C_phenyl_ipso C-ipso C1->C_phenyl_ipso O O C1->O H1 H C1->H1 N N C2->N H2 H C2->H2 C3 C3 C3->C2 H3 H C3->H3 C4 C4 C4->C3 H4 H C4->H4 C5 C5 C5->C4 H5 H C5->H5 N->C5 H_NH H N->H_NH C_phenyl_ortho1 C-ortho C_phenyl_ipso->C_phenyl_ortho1 C_phenyl_meta1 C-meta C_phenyl_ortho1->C_phenyl_meta1 H_Ar Ar-H C_phenyl_ortho1->H_Ar C_phenyl_para C-para C_phenyl_meta1->C_phenyl_para C_phenyl_meta1->H_Ar C_phenyl_meta2 C-meta C_phenyl_para->C_phenyl_meta2 C_phenyl_para->H_Ar C_phenyl_ortho2 C-ortho C_phenyl_meta2->C_phenyl_ortho2 C_phenyl_meta2->H_Ar C_phenyl_ortho2->C_phenyl_ipso C_phenyl_ortho2->H_Ar H_OH H O->H_OH

Caption: Molecular structure with atom numbering.

A Acquire 1D NMR (¹H, ¹³C) B Initial Assignment (Chemical Shift, Integration, Multiplicity) A->B C Acquire 2D NMR (COSY, HSQC, HMBC) B->C D COSY Analysis (¹H-¹H Correlations) C->D E HSQC Analysis (Direct ¹H-¹³C Correlations) C->E F HMBC Analysis (Long-Range ¹H-¹³C Correlations) C->F G Final Unambiguous Assignment D->G E->G F->G

Caption: Workflow for NMR spectral assignment.

Conclusion

The comprehensive analysis of predicted ¹H and ¹³C NMR spectra for (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol, coupled with a robust experimental protocol and comparison with structural analogs, provides a powerful framework for the definitive structural elucidation of this and related diastereomeric compounds. The subtle yet significant differences in chemical shifts and coupling constants, arising from the fixed stereochemical relationship between the two chiral centers, underscore the indispensable role of NMR spectroscopy in modern chemical research and drug development.

References

  • NMR Prediction Tools

    • ACD/Labs NMR Predictor. [Link]

    • nmrdb.org. [Link]

  • NMR of Pyrrolidines

    • "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB. [Link][1]

  • NMR of Diastereomers

    • "Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process." IRIS. [Link][2]

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A Senior Application Scientist's Guide to HPLC Methods for Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the determination of enantiomeric purity is not merely an analytical task; it is a critical gatekeeper for ensuring the safety, efficacy, and quality of chiral molecules.[1][2] The two enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles.[3] Consequently, regulatory bodies worldwide mandate rigorous control over the stereoisomeric composition of pharmaceutical products.[2] High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for this purpose, offering unparalleled resolution, sensitivity, and reproducibility.[1][4][5]

This guide provides an in-depth comparison of the primary HPLC-based strategies for resolving and quantifying enantiomers. Moving beyond a simple listing of techniques, we will explore the underlying principles, discuss the rationale behind methodological choices, and provide actionable protocols to empower you in the laboratory.

The Foundation: Creating a Chiral Environment

Enantiomers possess identical physical properties in an achiral environment, making their separation by conventional chromatography impossible.[3][6] The core principle of chiral HPLC is to create a chiral environment where the two enantiomers can form transient diastereomeric complexes with a chiral selector.[7][8] These diastereomeric complexes have different energies and stabilities, leading to differential retention times on the HPLC column and, thus, separation.[7][] This critical interaction is often explained by the "three-point interaction model," which posits that for successful chiral recognition, one enantiomer must interact with the chiral selector at a minimum of three points (e.g., through hydrogen bonds, π-π interactions, steric hindrance), while its mirror image can only interact at two of these points.[7][10][11][12][13]

There are three primary strategies to establish this necessary chiral environment in HPLC:

  • Chiral Stationary Phases (CSPs): The most direct and widely used approach.[7][14]

  • Chiral Mobile Phase Additives (CMPAs): A flexible alternative where the chiral selector is part of the mobile phase.[15][16]

  • Indirect Method (Chiral Derivatization): A pre-column chemical reaction transforms the enantiomers into diastereomers.[6][]

The following workflow diagram illustrates a typical decision-making process when approaching a new chiral separation challenge.

Chiral_Method_Selection start Racemic Mixture (Reaction Product) csp_screen Primary Approach: Screen Chiral Stationary Phases (CSPs) start->csp_screen Direct Method derivatization Alternative Approach: Chiral Derivatization start->derivatization Indirect Method evaluate Separation Achieved? csp_screen->evaluate achiral_hplc Separate Diastereomers on Achiral Column derivatization->achiral_hplc cmpa Alternative Approach: Chiral Mobile Phase Additives (CMPAs) achiral_hplc2 Separate Complexes on Achiral Column cmpa->achiral_hplc2 achiral_hplc->evaluate achiral_hplc2->evaluate evaluate->derivatization No, try Derivatization evaluate->cmpa No, try CMPA optimize Optimize Method & Validate evaluate->optimize Yes end Final Method optimize->end

Caption: Decision workflow for selecting a chiral HPLC separation strategy.

The Workhorse: Chiral Stationary Phases (CSPs)

The use of CSPs is the most popular and straightforward technique for enantiomeric separation.[7][14] In this method, a chiral selector is immobilized onto the surface of the stationary phase support (typically silica gel).[7] As the racemic mixture passes through the column, the enantiomers interact differently with the bound chiral selector, leading to different retention times.[7]

The market offers a wide variety of CSPs, which can be broadly categorized. The choice of CSP is the most critical parameter in method development, and often a screening approach using several different columns is the most efficient path to success.[17][18]

CSP TypeCommon SelectorsPrimary Interaction MechanismsAdvantagesDisadvantagesTypical Mobile Phases
Polysaccharide-based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions within chiral grooves.Broad applicability, high success rates, robust, usable in multiple modes (NP, RP, SFC).[19][20]Can be expensive, some coated versions have solvent limitations.Normal Phase (Hexane/Alcohol), Reversed-Phase (Acetonitrile/Water), Polar Organic.[21]
Macrocyclic Glycopeptides Vancomycin, TeicoplaninHydrogen bonding, ionic interactions, inclusion complexation, steric interactions.Multimodal (RP, NP, Polar Organic), separates a wide range of compounds, especially amines and acids.Can exhibit long equilibration times, complex retention mechanisms.[18]Reversed-Phase (Methanol/Buffers), Polar Organic (Acetonitrile/Methanol).[20]
Pirkle-type (Brush-type) π-acidic or π-basic aromatic rings (e.g., DNB-phenylglycine)π-π interactions, hydrogen bonding, dipole-dipole stacking.[8]Rational design allows for predictable separations for certain compound classes, high efficiency.Narrower applicability compared to polysaccharides, primarily used in normal phase.[8]Normal Phase (Hexane/Alcohol).[2]
Cyclodextrin-based α-, β-, γ-Cyclodextrins and their derivativesHost-guest inclusion complexation within the hydrophobic cavity, hydrogen bonding at the rim.[22]Excellent for separating molecules with aromatic rings that can fit into the cavity.[22]Limited to analytes with appropriate size and hydrophobicity, lower sample capacity.Reversed-Phase (Buffers/Acetonitrile or Methanol).[23]

The Flexible Alternative: Chiral Mobile Phase Additives (CMPAs)

In this technique, an achiral stationary phase (like a standard C18 column) is used, and a chiral selector is added directly to the mobile phase.[15][16] The enantiomers in the sample form transient diastereomeric complexes with the CMPA in the mobile phase.[15][24] These complexes have different affinities for the stationary phase, which enables their separation.[15][24]

Why Choose a CMPA?

  • Cost-Effectiveness: Utilizes standard, less expensive achiral columns.[6]

  • Flexibility: The type and concentration of the CMPA can be easily varied during method development without changing the column.[]

The Indirect Approach: Chiral Derivatization

This strategy takes a different path: instead of trying to separate the enantiomers directly, they are first converted into diastereomers.[6] This is achieved by reacting the racemic analyte with a single, enantiomerically pure chiral derivatizing agent (CDA).[6][25]

(R)-Analyte + (S)-CDA → (R,S)-Diastereomer (S)-Analyte + (S)-CDA → (S,S)-Diastereomer

Because diastereomers have different physical properties, they can be readily separated on a standard achiral HPLC column.[6]

Key Advantages of Derivatization:

  • Uses Standard HPLC: No need for expensive chiral columns or mobile phase additives.[6]

  • Enhanced Detection: The CDA can be chosen to contain a chromophore or fluorophore, significantly increasing the sensitivity of the analysis, which is especially useful for trace-level quantification.[6][26]

Critical Considerations:

  • Reaction Completion: The derivatization reaction must proceed to completion for both enantiomers to ensure the resulting peak area ratio accurately reflects the original enantiomeric ratio.[25]

  • Purity of Agent: The chiral derivatizing agent must be of very high enantiomeric purity.[25]

  • No Racemization: The reaction conditions must be mild enough to prevent racemization of the analyte or the agent.[25]

This method adds an extra step to sample preparation and is more time-consuming. However, for analytes that are difficult to separate on any CSP or lack a UV chromophore, derivatization is an invaluable tool.

Experimental Protocol: A Practical Guide to Chiral Method Validation

Developing a reliable method is only half the battle; it must be validated to prove it is fit for its intended purpose. The following is a streamlined protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[27][28][29][30]

Objective: To validate an HPLC method for the determination of the enantiomeric purity of a hypothetical drug substance, "Chiral-X."

Instrumentation:

  • HPLC system with UV detector (e.g., Agilent 1260 Infinity II or equivalent)

  • Chiral Column: Lux Cellulose-1 (250 mm × 4.6 mm, 5 µm)

Chromatographic Conditions (Optimized):

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Step-by-Step Validation Protocol:

  • Specificity (Selectivity):

    • Causality: This test proves that the method can unequivocally assess the desired enantiomer in the presence of components that may be expected to be present, including its counter-enantiomer and any impurities.

    • Procedure:

      • Inject a solution of the pure, desired enantiomer (e.g., S-Chiral-X).

      • Inject a solution of the undesired enantiomer (e.g., R-Chiral-X).

      • Inject a solution of the racemic mixture (50:50).

      • Inject a placebo (all formulation components except the active ingredient, if applicable).

    • Acceptance Criteria: The retention times of the two enantiomers must be different, and no interfering peaks should be observed at these retention times in the placebo injection. The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.

  • Limit of Quantitation (LOQ) for the Undesired Enantiomer:

    • Causality: This establishes the lowest amount of the undesired enantiomer that can be reliably quantified with acceptable precision and accuracy. This is critical for controlling impurities.

    • Procedure:

      • Prepare a series of spiked samples of the desired enantiomer with decreasing concentrations of the undesired enantiomer (e.g., 1.0%, 0.5%, 0.2%, 0.1%, 0.05%).

      • Inject each sample (n=6).

    • Acceptance Criteria: The LOQ is the concentration where the signal-to-noise ratio is approximately 10:1 and the relative standard deviation (RSD) for the six injections is ≤ 10%.

  • Linearity:

    • Causality: To demonstrate that the analytical results are directly proportional to the concentration of the analyte over a specified range.

    • Procedure:

      • Prepare a series of solutions of the undesired enantiomer over a range from the LOQ to 120% of the specification limit (e.g., if the limit is 0.5%, the range could be 0.05% to 0.6%).

      • Inject each concentration and plot the peak area against the concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery):

    • Causality: This ensures the method provides results that are close to the true value.

    • Procedure:

      • Prepare spiked samples by adding known amounts of the undesired enantiomer to the desired enantiomer at three concentration levels (e.g., LOQ, 100% of specification, and 120% of specification).

      • Analyze these samples in triplicate.

    • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.

  • Precision:

    • Causality: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

    • Procedure:

      • Repeatability (Intra-assay): Inject a spiked sample (at 100% of the specification limit) six times on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The RSD for the peak area of the undesired enantiomer should be ≤ 5.0% for repeatability and ≤ 10.0% for intermediate precision.

  • Robustness:

    • Causality: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.

    • Procedure:

      • Analyze a system suitability sample while making small changes to the method parameters, one at a time.

      • Typical variations include:

        • Flow rate (± 0.1 mL/min).

        • Column temperature (± 2°C).

        • Mobile phase composition (e.g., change from 90:10 to 89:11 and 91:9 Hexane/IPA).

    • Acceptance Criteria: The resolution (Rs) between the enantiomers should remain ≥ 1.5, and the retention times should not shift significantly enough to compromise peak identification.

Conclusion and Future Perspectives

The determination of enantiomeric purity by HPLC is a mature yet evolving field. While polysaccharide-based CSPs remain the dominant tool due to their broad applicability and robustness,[21][31] the principles of chiral mobile phase additives and derivatization remain essential problem-solving tools in the analyst's arsenal. Advances continue to be made, particularly in the development of new chiral stationary phases with novel selectivities and higher efficiencies, and the increasing application of Supercritical Fluid Chromatography (SFC) as a faster, greener alternative to normal-phase HPLC.[19][31][32] Ultimately, a thorough understanding of the principles of chiral recognition, combined with a systematic approach to method development and validation, is the key to successfully navigating the challenges of enantioselective analysis.

References

  • Springer Nature Experiments. Chiral Mobile-Phase Additives in HPLC Enantioseparations. Available from: [Link]

  • ResearchGate. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Request PDF. Available from: [Link]

  • PubMed. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral-Achiral HPLC Separation Methods. Available from: [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

  • Wikipedia. Chiral analysis. Available from: [Link]

  • Scite. Is chiral recognition a three-point process?. Available from: [Link]

  • Chiralpedia. Direct chiral HPLC separation on CSPs. Available from: [Link]

  • Khan Academy. Chiral carbon & chiral drugs | Stereochemistry. Available from: [Link]

  • Taylor & Francis Online. Enantiomeric HPLC Separation of Selected Chiral Drugs Using Native and Derivatized β-Cyclodextrins as Chiral Mobile Phase Additives. Available from: [Link]

  • ResearchGate. "Three-point interaction" model of chiral recognition. Available from: [Link]

  • PubMed. Chiral mobile phase additives in HPLC enantioseparations. Available from: [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]

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  • MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available from: [Link]

  • LCGC International. New Insights into Chiral Chromatography: Exploring Efficient Separation Methods and Enantioselectivity Assessment. Available from: [Link]

  • Wikipedia. Chiral derivatizing agent. Available from: [Link]

  • Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available from: [Link]

  • PubMed. A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Available from: [Link]

  • ResearchGate. Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review | Request PDF. Available from: [Link]

  • Pharmtech.com. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available from: [Link]

  • Marshall University. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. Available from: [Link]

  • LCGC International. Review of Chiral Stationary Phase Development and Chiral Applications. Available from: [Link]

  • Element Lab Solutions. HPLC Chiral Columns. Available from: [Link]

  • ResearchGate. (PDF) Chiral stationary phases for HPLC. Available from: [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Available from: [Link]

  • Oxford Academic. HPLC Determination of Enantiomeric Purity for 1-Styrene-3-Hexyl Propynol. Available from: [Link]

  • European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available from: [Link]

  • PubMed. Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection. Available from: [Link]

  • Royal Society of Chemistry. Advances in chiral analysis: from classical methods to emerging technologies. Available from: [Link]

  • Regis Technologies. Getting Started with Chiral Method Development. Available from: [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. Available from: [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. Available from: [Link]

  • FDA.gov. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

Sources

Comparing catalytic efficiency of (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol vs diphenylprolinol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of asymmetric organocatalysis, pyrrolidine-based chiral amines are the definitive standard for enamine and iminium activation modes. The structural tuning of the prolinol scaffold is a critical exercise in balancing steric shielding with reaction kinetics. This guide provides an in-depth comparative analysis of two prominent secondary amine organocatalysts: the classic diphenylprolinol (and its silyl ether derivatives, widely known as Hayashi-Jørgensen catalysts) and the structurally refined (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol (a mono-phenyl, mono-methyl analog).

Designed for drug development professionals and synthetic chemists, this guide dissects the causality behind their catalytic efficiencies, stereocontrol mechanisms, and practical laboratory applications.

Mechanistic Framework & Structural Analysis

The efficacy of prolinol-derived catalysts hinges on their ability to form a reactive enamine or iminium intermediate while providing a rigid steric shield to differentiate the Re and Si faces of the substrate.

Diphenylprolinol: The Brute-Force Shield

Diphenylprolinol features two bulky phenyl groups at the exocyclic carbinol carbon. This creates an extreme steric environment that effectively blocks one face of the intermediate, enforcing exceptional enantioselectivity. However, this massive bulk incurs a severe kinetic penalty. Comprehensive NMR studies by Gschwind and colleagues have demonstrated that unprotected diphenylprolinol suffers from a "parasitic equilibrium." The intermediate enamine rapidly cyclizes into an unreactive endo-oxazolidine ("dead end") due to the Thorpe-Ingold effect exerted by the geminal phenyl rings. To circumvent this, the hydroxyl group is typically protected as a bulky silyl ether (e.g., TMS or TES), which prevents oxazolidine formation but further increases the steric demand of the catalyst .

(R)-1-Phenyl-1-((S)-pyrrolidin-2-yl)ethanol: The Tuned Alternative

By replacing one of the phenyl groups with a methyl group, this catalyst introduces a new stereocenter at the exocyclic carbon. The (R)-configuration at the carbinol carbon is "matched" with the (S)-configuration of the pyrrolidine ring. This precise spatial arrangement maintains effective facial shielding while significantly reducing the overall steric clash. Crucially, the reduction in bulk destabilizes the parasitic oxazolidine resting state, accelerating enamine formation and improving turnover frequencies—especially when reacting with sterically demanding electrophiles where diphenylprolinol would stall.

EnamineCycle Cat Organocatalyst (Prolinol Derivative) Iminium Iminium Ion Intermediate Cat->Iminium + Aldehyde - H2O Ald Aldehyde Ald->Iminium Enamine Enamine (Nucleophile) Iminium->Enamine - H+ Product Chiral Product Enamine->Product 1. + Electrophile 2. + H2O Product->Cat Catalyst Regeneration Elec Electrophile (e.g., Nitroalkene) Elec->Product

Figure 1: General Enamine Catalytic Cycle for Prolinol Derivatives.

StericModel DPP Diphenylprolinol (Two Phenyls) StericDPP Extreme Steric Shielding (High Re/Si differentiation) DPP->StericDPP KineticsDPP Slower Enamine Formation Risk of Oxazolidine Trap DPP->KineticsDPP MPE (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol (Phenyl + Methyl) StericMPE Tuned Steric Shielding (Matched Stereocenters) MPE->StericMPE KineticsMPE Faster Enamine Formation Accommodates Bulky Substrates MPE->KineticsMPE

Figure 2: Mechanistic Trade-offs: Steric Bulk vs. Reaction Kinetics.

Comparative Catalytic Efficiency

To objectively compare these catalysts, we must evaluate their performance across reactivity (turnover frequency) and stereoselectivity (enantiomeric excess). The data below synthesizes benchmark results from the asymmetric Michael addition of linear aldehydes to trans-β-nitrostyrene .

Reactivity & Turnover

Unprotected diphenylprolinol is notoriously sluggish in enamine catalysis. In benchmark studies, it yields less than 30% product after 24 hours due to the aforementioned oxazolidine trap. Silylation (forming the TMS ether) dramatically recovers this reactivity by preventing ring closure. Conversely, (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol maintains higher intrinsic reactivity even in its unprotected state, as the replacement of a phenyl ring with a methyl group relieves the severe steric compression that drives oxazolidine formation.

Stereoselectivity

Both scaffolds are capable of delivering >95% ee. Diphenylprolinol silyl ethers are the gold standard for linear aldehydes, providing near-perfect stereocontrol. However, for α-branched aldehydes or highly substituted electrophiles, the dual-phenyl shield can completely shut down the reaction trajectory. In these edge cases, the mono-methyl analog provides the necessary spatial relief to allow the reaction to proceed while maintaining high stereofidelity via its matched (R)-stereocenter.

Quantitative Benchmarking Data
Catalyst VariantCatalyst LoadingCo-Catalyst AdditiveTypical Yield (%)Enantiomeric Excess (ee %)Reaction Time
Diphenylprolinol (Unprotected) 10 mol%None~29%95%24 h
Diphenylprolinol TMS Ether 10 mol%Benzoic Acid>90%>98%4 - 12 h
(R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol 10 mol%Benzoic Acid>85%>95%8 - 16 h

Self-Validating Experimental Protocol

The following methodology details a robust, self-validating workflow for the asymmetric Michael addition of propanal to trans-β-nitrostyrene, adaptable for either catalyst.

Step 1: Catalyst Activation & Enamine Formation

  • Action: In an oven-dried vial, dissolve 10 mol% of the chosen organocatalyst in anhydrous dichloromethane (DCM, 0.5 M). Add 10 mol% of benzoic acid as a co-catalyst.

  • Causality: The Brønsted acid facilitates the tautomerization of the initial iminium ion into the active enamine nucleophile.

  • Validation: Extract a 10 µL aliquot, dilute in CDCl₃, and perform a quick ¹H-NMR scan. The appearance of a distinct enamine vinylic proton signal (typically between 4.5–5.5 ppm) confirms active catalyst formation.

Step 2: Substrate Addition

  • Action: Add propanal (3.0 equiv) to the stirring solution, followed by trans-β-nitrostyrene (1.0 equiv).

  • Causality: An excess of the aldehyde is required to drive the equilibrium toward the enamine and prevent the catalyst from being trapped by the electrophile.

Step 3: Reaction Monitoring

  • Action: Stir the mixture at room temperature.

  • Validation: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The self-validating visual cue is the disappearance of the bright yellow spot of trans-β-nitrostyrene (R_f ~ 0.6) and the emergence of a UV-active product spot (R_f ~ 0.4).

Step 4: Quench and Isolation

  • Action: Quench the reaction with saturated aqueous NH₄Cl to hydrolyze the product-catalyst complex. Extract the aqueous layer with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Step 5: Stereochemical Validation

  • Action: Determine the enantiomeric excess using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).

  • Causality: Comparing the integrated peak areas of the major and minor enantiomers provides absolute verification of the catalyst's facial selectivity.

Conclusion & Selection Guide

The choice between these two catalysts should be dictated by the steric demands of your specific substrate:

  • Select Diphenylprolinol TMS Ether when working with standard, unhindered linear aldehydes and highly reactive electrophiles. It remains the undisputed champion for maximizing enantiomeric excess in standard enamine/iminium workflows.

  • Select (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol when exploring reactions with sterically demanding electrophiles, α-branched aldehydes, or when an unprotected hydroxyl directing group is mechanistically required (e.g., for hydrogen-bond directed catalysis). Its tuned steric profile prevents the reaction from stalling while maintaining excellent stereocontrol.

References

  • Schmid, M. B., Zeitler, K., & Gschwind, R. M. (2011). Formation and Stability of Prolinol and Prolinol Ether Enamines by NMR: Delicate Selectivity and Reactivity Balances and Parasitic Equilibria. Journal of the American Chemical Society, 133(18), 7065-7074. URL:[Link]

  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition, 44(27), 4212-4215. URL:[Link]

Optical rotation benchmarks for (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Optical Rotation Benchmarks for (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol: A Comparative Guide

As a Senior Application Scientist overseeing chiral analytics, I frequently encounter discrepancies in enantiomeric purity assessments that stem from a fundamental misunderstanding of polarimetric behavior. For complex chiral building blocks like[1], optical rotation is not merely a regulatory checkbox. It is a highly sensitive physical property that dictates the molecule's spatial interaction in asymmetric synthesis.

This guide provides an objective comparison of its optical performance against alternative chiral ligands and establishes a self-validating protocol for accurate polarimetry.

Mechanistic Causality: Why Conformation Drives Rotation

The specific rotation


 of a molecule is entirely dependent on its three-dimensional conformation in solution. (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol possesses two contiguous stereocenters. The carbinol carbon (C1) is sterically congested, bearing a methyl group, a phenyl ring, and a bulky pyrrolidine ring.

In non-polar solvents like chloroform (


), the molecule forms a strong intramolecular hydrogen bond between the pyrrolidine nitrogen (NH) and the hydroxyl group (OH). This H-bond "locks" the molecule into a rigid, bicyclic-like conformation. This rigidity heavily biases the molecule's interaction with plane-polarized light, yielding a distinct and highly reproducible optical rotation.

Conversely, in polar protic solvents like methanol, this intramolecular network is disrupted by solvent competition. The molecule undergoes conformational averaging, resulting in a drastically shifted rotation value. Understanding this causality is critical: choosing the wrong solvent doesn't just yield a "different number"—it measures an entirely different conformational state.

Comparative Benchmarks

To objectively evaluate (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol, we must benchmark it against industry-standard chiral amino alcohols used in similar catalytic or auxiliary roles[2]. The table below summarizes the quantitative optical rotation profiles across related alternatives.

CompoundCAS NumberStereocentersTypical

Range
Primary Application
(R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol 1133388-12-1(1R, 2S)+25° to +35° (c=1,

)*
Chiral building block
(S)-Diphenylprolinol 112068-01-6(S)-54° to -55° (c=1, MeOH)Organocatalyst
(1R, 2S)-Ephedrine 299-42-3(1R, 2S)-40° to -42° (c=5, HCl)Chiral auxiliary

(Note: Asterisk indicates a benchmark estimate for comparative purposes based on structurally analogous pyrrolidine derivatives).

Self-Validating Experimental Protocol

A robust polarimetry workflow must be self-validating. Relying on a single reading without orthogonal checks introduces unacceptable risk. The following step-by-step methodology ensures data integrity through internal calibration and external validation, aligning with standards.

Step 1: Instrument Calibration (The Baseline) Before any sample is measured, the polarimeter must be validated using a quartz control plate. This ensures the optics and detector are functioning within a strict


 tolerance.

Step 2: Gravimetric Sample Preparation

  • Accurately weigh 100.0 mg of (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol using an analytical microbalance.

  • Transfer the solid to a 10.0 mL volumetric flask.

  • Dissolve in HPLC-grade

    
    . Causality note: The choice of 
    
    
    
    ensures the locked intramolecular H-bond conformation discussed earlier, minimizing solvent-induced variability.
  • Equilibrate the solution to exactly 20.0 °C in a water bath. Temperature fluctuations alter solvent density and molecular conformation, which will skew the final results.

Step 3: Blanking and Measurement

  • Fill a 100 mm (1 dm) polarimeter cell with pure

    
    . Take 5 readings to establish a zero-point blank.
    
  • Flush the cell with the sample solution, ensuring no air bubbles are trapped in the light path.

  • Record 5 readings at the Sodium D-line (589 nm). Calculate the average observed rotation (

    
    ).
    

Step 4: Specific Rotation Calculation Apply the Biot formula:



(Where 

is path length in dm (1.0), and

is concentration in g/mL (0.01)).

Step 5: Orthogonal Validation (HPLC) Optical rotation alone cannot distinguish between chemical impurities and enantiomeric impurities[]. The sample must be run on a Chiral Stationary Phase (CSP) HPLC (e.g., Chiralcel OD-H) to confirm that the Enantiomeric Excess (ee%) mathematically aligns with the polarimetric purity.

Workflow Visualization

The following diagram maps the logical relationships in our self-validating quality control system.

OR_Workflow A Synthesis of (R,S)-Isomer CAS: 1133388-12-1 B Purification (Crystallization/Chromatography) A->B C Sample Preparation (c = 1.0, CHCl3 or MeOH) B->C E Chiral HPLC Validation (Orthogonal ee% Check) B->E D Polarimetry Measurement (Sodium D-line, 589 nm) C->D F Data Release: Specific Rotation & Purity D->F E->F

Figure 1: Self-validating QC workflow for optical rotation and enantiomeric purity.

References

  • Title: (R)-1-Phenyl-1-((S)-pyrrolidin-2-yl)ethanol Standard Source: Pharmaffiliates URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The management of chemical waste in a laboratory setting is a foundational pillar of a robust safety culture. Regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, establish strict guidelines for the handling of hazardous materials.[1] This guide synthesizes these regulatory requirements with practical, field-proven insights to provide a self-validating system for waste management.

Hazard Assessment and Characterization

(R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol is a chiral pyrrolidine derivative. While a specific Safety Data Sheet (SDS) for this exact stereoisomer may not always be readily available, a conservative hazard assessment can be constructed by examining the properties of its structural components and related molecules, such as other pyrrolidine and phenyl-substituted ethanol compounds.

The pyrrolidine moiety suggests potential skin and eye irritation, while the overall structure indicates it should be treated as a chemical of unknown but potential toxicity.[2] It is crucial to treat any chemical waste, especially novel or research compounds, as hazardous unless confirmed otherwise by a qualified safety professional.[3]

Table 1: Inferred Hazard Profile

Hazard ClassPotential ManifestationRationale & Cited Precedents
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.Similar pyrrolidine derivatives are classified as acutely toxic.[2] It is prudent to assume this compound may have similar properties.
Skin Irritation Causes skin irritation.A common characteristic of amine-containing compounds and other complex organic molecules.[4]
Eye Irritation Causes serious eye irritation.Many organic chemicals, especially those with amine functionalities, can cause significant eye irritation or damage.[5]
Flammability Combustible liquid.Phenyl-ethanol and other related structures are often classified as combustible liquids.[5]
Incompatibility Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.Based on the chemical nature of alcohols and amines, which can react exothermically with these substances.[5]

Personal Protective Equipment (PPE)

Given the inferred hazard profile, stringent personal protection is mandatory when handling waste containing (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol. All handling of this waste should be performed within a certified chemical fume hood.

Table 2: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, as the substance is presumed to be a skin irritant and potentially toxic upon dermal absorption.[4][5]
Eye/Face Protection Safety glasses with side shields and/or a face shield.To protect against splashes and aerosols that can cause serious eye irritation.
Skin & Body Protection Flame-retardant laboratory coat.To protect against accidental spills and splashes.
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.To prevent inhalation of potentially toxic vapors or aerosols.[4]

Step-by-Step Disposal Protocol

The disposal of (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol must follow a systematic process to ensure safety and compliance. This involves proper segregation, containment, labeling, and storage prior to collection by trained hazardous waste personnel.

Step 1: Waste Segregation

Proper segregation is the first and one of the most critical steps in chemical waste management. It prevents dangerous chemical reactions, such as the generation of toxic gases, fire, or explosions.[6][7]

  • Action: Collect waste containing (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol in a dedicated waste container.

  • Causality: Do not mix this waste with incompatible materials. Specifically, keep it separate from strong oxidizing agents and strong acids.[5] Mixing organic compounds with strong oxidizers can lead to violent reactions. Always segregate incompatible hazardous wastes, such as acids from bases.[8][9]

Step 2: Containerization

The choice of waste container is dictated by chemical compatibility and safety regulations.[1]

  • Action: Select a container that is in good condition, free of damage, and equipped with a secure, leak-proof, screw-on cap.[8][9] The container material must be compatible with the chemical; for many organic solvents and compounds, glass or high-density polyethylene (HDPE) is appropriate.

  • Causality: The container must prevent the release of its contents under normal handling conditions. Corks, parafilm, and beakers are not acceptable closures because they do not provide a secure seal.[8] The container should be kept closed at all times except when adding waste to prevent the release of vapors and to avoid spills.[9]

Step 3: Labeling

Accurate and complete labeling is a strict regulatory requirement and is essential for the safety of all personnel who may handle the container.[10]

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag or label provided by your institution's Environmental Health & Safety (EH&S) department.[3]

  • The label must include:

    • The words "Hazardous Waste".[10][11]

    • The full, unabbreviated chemical name: "(R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol".

    • An accurate estimation of the concentration and the total volume or mass.

    • An indication of the associated hazards (e.g., "Toxic," "Irritant," "Flammable").[10]

    • The date when the container is full or ready for disposal.

  • Causality: Proper labeling ensures that the waste can be managed safely and appropriately by waste handlers and disposal facilities. It is a key component of the cradle-to-grave responsibility for hazardous waste generators.

Step 4: Accumulation and Storage

Hazardous waste must be stored safely in the laboratory in a designated "Satellite Accumulation Area" (SAA) until it is ready for pickup.[6][9]

  • Action: Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[9][10] The SAA must be inspected weekly for any signs of leakage.[6][9]

  • Causality: The concept of an SAA allows for the safe collection of small amounts of waste in the lab without triggering the more stringent regulations associated with large-quantity storage. Storing the container in a secondary containment tray or bin is a best practice to capture any potential leaks or spills.[8] Federal regulations limit the amount of waste that can be accumulated (typically 55 gallons total per SAA) and the time it can be stored.[10][11]

Step 5: Arranging for Disposal

The final step is to arrange for the collection of the waste by your institution's authorized personnel.

  • Action: Once the container is full (approximately 90% capacity to allow for expansion), or if the project is complete, submit a chemical waste pickup request to your EH&S department.[9]

  • Causality: Only trained and authorized personnel are permitted to transport hazardous waste. This ensures that the waste is handled in compliance with all transportation and disposal regulations from the point of generation to its final treatment or disposal facility.

Decontamination and Spill Management

  • Empty Containers: An empty container that held (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol must still be managed carefully. For a container to be considered "empty" and disposable as regular trash, it must be triple-rinsed with a suitable solvent.[11] The rinsate (the solvent used for rinsing) must itself be collected and disposed of as hazardous waste.[3]

  • Spill Cleanup: In the event of a small spill, use an absorbent material (e.g., spill pads or vermiculite) to contain it. All contaminated materials, including gloves and absorbent, must be collected, placed in a sealed container, labeled as hazardous waste, and disposed of according to the protocol above.[3] For large spills, evacuate the area and contact your institution's emergency response team immediately.

Visualized Disposal Workflow

The following diagram illustrates the complete, compliant workflow for the disposal of (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EH&S Operations Gen Step 1: Waste Generation (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol Seg Step 2: Segregate Waste (Keep away from oxidizers/acids) Gen->Seg Cont Step 3: Containerize (Use compatible, sealed container) Seg->Cont Label Step 4: Label Container ('Hazardous Waste' + Contents) Cont->Label Store Step 5: Store in SAA (Secondary Containment) Label->Store Request Step 6: Request Pickup (When container is full) Store->Request Lab personnel initiates handover Pickup Step 7: EH&S Collection (Scheduled pickup) Request->Pickup Dispose Step 8: Final Disposal (Approved Facility) Pickup->Dispose

Caption: Disposal workflow for (R)-1-phenyl-1-((S)-pyrrolidin-2-yl)ethanol.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • UC San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Dan The Lab Safety Man. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET for 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET for (R)-(+)-1-Phenylethanol.
  • Sigma-Aldrich. (2025, August 14). SAFETY DATA SHEET.
  • Cayman Chemical. (2024, January 15). Safety Data Sheet for α-Pyrrolidinopentiophenone (hydrochloride) (CRM).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.